Technical Documentation Center

N-Benzyl Ciprofloxacin Benzyl Ester Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-Benzyl Ciprofloxacin Benzyl Ester
  • CAS: 1391052-64-4

Core Science & Biosynthesis

Foundational

Whitepaper: Deciphering the In Vitro Mechanism of Action of N-Benzyl Ciprofloxacin Benzyl Ester

An in-depth technical guide on the core mechanism of action in vitro for N-Benzyl Ciprofloxacin Benzyl Ester. Abstract: This guide provides a detailed examination of the hypothesized in vitro mechanism of action of N-Ben...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the core mechanism of action in vitro for N-Benzyl Ciprofloxacin Benzyl Ester.

Abstract: This guide provides a detailed examination of the hypothesized in vitro mechanism of action of N-Benzyl Ciprofloxacin Benzyl Ester, a derivative of the potent fluoroquinolone antibiotic, ciprofloxacin. Given the limited direct research on this specific ester, this document synthesizes established knowledge of ciprofloxacin's bioactivity with a logical framework for investigating the ester derivative. We will explore the foundational principles of fluoroquinolone action, hypothesize the role of the N-benzyl and benzyl ester modifications, and present a comprehensive suite of in vitro experimental protocols required to rigorously validate its mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate novel ciprofloxacin derivatives.

Introduction: The Ciprofloxacin Backbone and the Rationale for Derivatization

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone of antibacterial therapy for decades. Its efficacy stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme-DNA intermediate, ciprofloxacin introduces double-strand breaks in the bacterial chromosome, leading to rapid cell death.

The derivatization of ciprofloxacin, such as through the synthesis of N-Benzyl Ciprofloxacin Benzyl Ester, is a common strategy in medicinal chemistry. The primary goals of such modifications are often to:

  • Enhance Lipophilicity: Improve penetration through the bacterial cell envelope.

  • Create Prodrugs: Develop compounds that are inactive until metabolically cleaved at the target site, potentially improving pharmacokinetics or reducing off-target effects.

  • Overcome Resistance: Modify the structure to evade existing bacterial resistance mechanisms, such as efflux pumps.

N-Benzyl Ciprofloxacin Benzyl Ester incorporates two key modifications: a benzyl group at the N-1 position of the quinolone core and a benzyl ester at the carboxylic acid moiety. This guide will proceed based on the central hypothesis that this compound acts as a prodrug, requiring enzymatic cleavage to release the active ciprofloxacin core, which then executes its known antibacterial mechanism.

Hypothesized Mechanism of Action: A Two-Step Model

We propose a two-step mechanism for the in vitro action of N-Benzyl Ciprofloxacin Benzyl Ester:

  • Cellular Uptake and Activation: The increased lipophilicity from the benzyl groups is hypothesized to facilitate the compound's diffusion across the bacterial cell membrane. Once inside the cytoplasm, bacterial esterases are predicted to hydrolyze the benzyl ester, releasing ciprofloxacin.

  • Inhibition of Type II Topoisomerases: The released ciprofloxacin then targets its validated intracellular enzymes, DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to bactericidal activity.

The following diagram illustrates this proposed pathway.

G cluster_inside Cytoplasm Compound_Ext N-Benzyl Ciprofloxacin Benzyl Ester Compound_Int N-Benzyl Ciprofloxacin Benzyl Ester Compound_Ext->Compound_Int Passive Diffusion (Hypothesized) p1 p2 Esterase Bacterial Esterases Compound_Int->Esterase Substrate Cipro Active Ciprofloxacin Esterase->Cipro Hydrolysis (Activation) DNA_Gyrase DNA Gyrase / Topoisomerase IV Cipro->DNA_Gyrase Inhibition DNA Bacterial DNA Apoptosis DNA Damage & Cell Death DNA_Gyrase->Apoptosis Replication Fork Arrest

Caption: Hypothesized two-step mechanism of N-Benzyl Ciprofloxacin Benzyl Ester.

Essential In Vitro Assays for Mechanism Validation

Assay 1: Determination of Antibacterial Potency

The first step is to quantify the compound's antibacterial activity. This is achieved by determining the Minimum Inhibitory Concentration (MIC).

  • Causality of Experimental Choice: The MIC assay is the gold standard for assessing the potency of an antimicrobial agent. It establishes the baseline concentration required to inhibit the visible growth of a panel of clinically relevant bacteria. By comparing the MIC of the ester derivative to that of the parent ciprofloxacin, we can infer the efficiency of the prodrug's activation. A significantly higher MIC for the ester might suggest poor uptake or inefficient enzymatic conversion.

Protocol: Broth Microdilution MIC Assay (CLSI Guidelines)

  • Preparation: Prepare a stock solution of N-Benzyl Ciprofloxacin Benzyl Ester and a control stock of ciprofloxacin in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use a panel of quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) and, if available, resistant strains.

  • Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in CAMHB. Include a growth control (no drug) and a sterility control (no bacteria).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundE. coli ATCC 25922 MIC (µg/mL)S. aureus ATCC 29213 MIC (µg/mL)
CiprofloxacinExpected: 0.008 - 0.03Expected: 0.12 - 0.5
N-Benzyl Ciprofloxacin Benzyl EsterHypothetical ResultHypothetical Result
Assay 2: Target Engagement - Topoisomerase Inhibition

To confirm that the active molecule targets DNA gyrase and/or topoisomerase IV, a direct enzymatic inhibition assay is crucial.

  • Causality of Experimental Choice: This assay directly tests the interaction between the drug and its hypothesized molecular targets. It bypasses the complexities of cellular uptake and activation, allowing for a clean assessment of target engagement. We would test both the ester prodrug and the parent ciprofloxacin. We expect the ester to be inactive, while ciprofloxacin should show potent inhibition.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

  • Components: Assemble the reaction mixture containing purified E. coli DNA gyrase, relaxed plasmid DNA (e.g., pBR322), ATP, and reaction buffer.

  • Inhibitor Addition: Add serial dilutions of N-Benzyl Ciprofloxacin Benzyl Ester and ciprofloxacin to the reaction mixtures. Include a no-drug control.

  • Incubation: Incubate the reaction at 37°C for 1 hour to allow the supercoiling reaction to proceed.

  • Termination: Stop the reaction by adding a quench buffer containing a DNA loading dye.

  • Analysis: Resolve the different plasmid topoisomers (supercoiled vs. relaxed) using agarose gel electrophoresis. The supercoiled DNA migrates faster than the relaxed form.

  • Quantification: The concentration of the drug that inhibits 50% of the supercoiling activity (IC50) is determined by densitometry of the gel bands.

Visualization of Experimental Workflow:

G A 1. Prepare Reaction Mix (Gyrase, Relaxed Plasmid, ATP) B 2. Add Serial Dilutions of Test Compound & Ciprofloxacin A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize & Quantify Bands (Determine IC50) E->F

Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.

Assay 3: Confirmation of Prodrug Activation

This experiment is designed to prove the central hypothesis: that bacterial esterases are responsible for activating the compound.

  • Causality of Experimental Choice: A time-kill kinetics assay in the presence and absence of an esterase inhibitor provides strong evidence for a prodrug mechanism. If the compound's bactericidal activity is significantly reduced when esterases are blocked, it confirms that hydrolysis is required for its function.

Protocol: Time-Kill Kinetics with Esterase Inhibitor

  • Inoculum: Prepare a standardized inoculum of a susceptible bacterial strain (e.g., E. coli) in CAMHB.

  • Treatment Groups: Set up the following treatment flasks:

    • Growth Control (no drug)

    • N-Benzyl Ciprofloxacin Benzyl Ester (at 4x MIC)

    • Ciprofloxacin (at 4x MIC)

    • Esterase Inhibitor Control (e.g., paraoxon)

    • N-Benzyl Ciprofloxacin Benzyl Ester + Esterase Inhibitor

  • Incubation and Sampling: Incubate all flasks at 37°C with shaking. At time points (0, 2, 4, 8, 24 hours), remove an aliquot from each flask.

  • Quantification: Perform serial dilutions of the aliquots and plate on nutrient agar to determine the number of viable cells (CFU/mL).

  • Analysis: Plot log10(CFU/mL) versus time. A bactericidal effect is defined as a ≥3-log10 reduction in CFU/mL. Compare the killing curve of the ester with and without the esterase inhibitor.

Expected Outcome: We predict that the bactericidal activity of N-Benzyl Ciprofloxacin Benzyl Ester will be significantly antagonized in the presence of the esterase inhibitor, while the activity of ciprofloxacin will remain unaffected.

Conclusion and Future Directions

The proposed in vitro mechanism of action for N-Benzyl Ciprofloxacin Benzyl Ester is that of a cell-permeable prodrug that requires intracellular activation by bacterial esterases to release the active ciprofloxacin moiety. This active form then inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death.

The experimental framework outlined in this guide—progressing from whole-cell potency (MIC) to specific target engagement (gyrase inhibition) and mechanism validation (prodrug activation)—provides a robust and logical pathway for confirming this hypothesis. Successful validation would position N-Benzyl Ciprofloxacin Benzyl Ester as a potentially valuable derivative, though further studies on its spectrum of activity, resistance profile, and cytotoxicity would be essential for its continued development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Geronikaki, A., & Eleftheriou, P. (2021). Ciprofloxacin Derivatives: A Patent Review (2010-2020). Expert Opinion on Therapeutic Patents, 31(5), 387-400. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI. [Link]

  • Inspiralis. (n.d.). DNA Gyrase Supercoiling Assay Kit. Inspiralis. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]

  • Hooper, D. C., & Jacoby, G. A. (2016). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 6(9), a025320. [Link]

Exploratory

An In-depth Technical Guide to the Pharmacokinetic Profile of N-Benzyl Ciprofloxacin Benzyl Ester: A Prodrug Strategy for Enhanced Therapeutic Potential

Foreword: The Rationale for a Dual-Prodrug Approach Ciprofloxacin, a cornerstone of the fluoroquinolone class, exhibits potent broad-spectrum antibacterial activity. However, its therapeutic efficacy can be hampered by s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Rationale for a Dual-Prodrug Approach

Ciprofloxacin, a cornerstone of the fluoroquinolone class, exhibits potent broad-spectrum antibacterial activity. However, its therapeutic efficacy can be hampered by suboptimal physicochemical properties that influence its pharmacokinetic profile, including solubility and cellular uptake. The strategic modification of the ciprofloxacin molecule into a prodrug offers a compelling avenue to surmount these limitations. This technical guide delves into the anticipated pharmacokinetic profile of a novel dual-prodrug, N-Benzyl Ciprofloxacin Benzyl Ester. This compound uniquely masks both the C3 carboxylic acid (via benzyl esterification) and the N4 position of the piperazinyl ring (via N-benzylation).

This dual modification is hypothesized to confer several advantages:

  • Enhanced Lipophilicity: The addition of two benzyl groups is expected to significantly increase the lipophilicity of the ciprofloxacin backbone. This could lead to improved membrane permeability, potentially enhancing oral absorption and tissue penetration.

  • Modulated Efflux: N-substitution on the piperazinyl ring has been shown to influence recognition by bacterial and mammalian efflux pumps.[1] N-benzylation may therefore reduce the likelihood of the drug being prematurely expelled from target cells, thereby increasing intracellular concentrations and efficacy.[1]

  • Sustained Release: The ester linkage is designed to be cleaved by endogenous esterases, releasing the active ciprofloxacin.[2][3] The rate of this hydrolysis can be tuned to control the release kinetics, potentially leading to a more sustained therapeutic effect.

This guide will, therefore, not only present a hypothesized pharmacokinetic profile based on existing knowledge of related compounds but will also lay out a comprehensive, field-proven framework for the preclinical investigation of N-Benzyl Ciprofloxacin Benzyl Ester. The methodologies described herein are grounded in regulatory expectations and are designed to yield a robust and reliable characterization of this promising therapeutic candidate.

Hypothesized Metabolic Activation and Pharmacokinetic Profile

The core premise of the N-Benzyl Ciprofloxacin Benzyl Ester prodrug strategy is a two-step bioactivation process, which is crucial to its pharmacokinetic and pharmacodynamic outcomes.

Proposed Metabolic Pathway

The conversion of the inactive prodrug to the active ciprofloxacin is anticipated to proceed via sequential enzymatic hydrolysis. While the exact sequence is a key investigational question, it is plausible that either the ester or the N-benzyl group could be cleaved first, or that both processes could occur concurrently. The most probable pathway involves initial de-esterification by ubiquitous esterases in the plasma and tissues, followed by a potentially slower, cytochrome P450-mediated N-debenzylation in the liver.

G Prodrug N-Benzyl Ciprofloxacin Benzyl Ester (Lipophilic) Intermediate1 N-Benzyl Ciprofloxacin Prodrug->Intermediate1 Esterase Hydrolysis Intermediate2 Ciprofloxacin Benzyl Ester Prodrug->Intermediate2 CYP450 N-dealkylation Active_Cipro Active Ciprofloxacin Intermediate1->Active_Cipro CYP450 N-dealkylation Intermediate2->Active_Cipro Esterase Hydrolysis

Caption: Hypothesized two-step metabolic activation pathway of N-Benzyl Ciprofloxacin Benzyl Ester.

Predicted Pharmacokinetic Parameters

The following table summarizes the anticipated pharmacokinetic (PK) parameters of the prodrug compared to the parent ciprofloxacin. These hypotheses are grounded in the expected increase in lipophilicity and the prodrug activation mechanism.

ParameterParent CiprofloxacinPredicted N-Benzyl Ciprofloxacin Benzyl EsterRationale
Oral Bioavailability (F%) ~70%[4]Potentially > 70%Increased lipophilicity may enhance passive diffusion across the gastrointestinal tract.
Time to Peak Concentration (Tmax) 1-2 hours[4]Potentially delayed (2-4 hours)Absorption of the intact prodrug and subsequent metabolic conversion are required.
Peak Concentration (Cmax) Dose-dependentLower for active ciprofloxacinSlower, controlled release from the prodrug form would likely blunt the peak concentration.
Volume of Distribution (Vd) Large (1.74 to 5.0 L/kg)[4]LargerIncreased lipophilicity is expected to lead to greater distribution into tissues.
Elimination Half-life (t1/2) 3-4 hours[4]Longer effective half-lifeThe rate of elimination will be dependent on the rate of metabolic conversion (flip-flop kinetics).
Clearance (CL) Renal and non-renal[4]Primarily hepatic (metabolic)Clearance of the prodrug is dependent on metabolic conversion, shifting away from direct renal excretion.

A Framework for Preclinical Pharmacokinetic Investigation

To rigorously define the pharmacokinetic profile of N-Benzyl Ciprofloxacin Benzyl Ester, a multi-stage investigational plan is required. This framework is designed to be compliant with international regulatory guidelines, such as those from the FDA and EMA.[5][6][7]

G cluster_0 Phase 1: Analytical & In Vitro cluster_1 Phase 2: In Vivo Studies cluster_2 Phase 3: Data Analysis A Bioanalytical Method Development & Validation (ICH M10) B In Vitro Plasma Stability Assay A->B C Metabolic Stability Assay (Liver Microsomes) A->C D Cell Permeability Assay (e.g., Caco-2) A->D E Single-Dose PK Study (IV and PO Administration) B->E C->E D->E F Tissue Distribution Study E->F G Metabolite Identification & Profiling E->G H Pharmacokinetic Modeling (e.g., Non-compartmental) F->H G->H I Determination of PK Parameters (AUC, Cmax, t1/2, etc.) H->I

Sources

Foundational

Comprehensive Technical Guide: Exact Mass, Molecular Weight, and Analytical Profiling of N-Benzyl Ciprofloxacin Benzyl Ester

Introduction In the landscape of fluoroquinolone pharmaceutical development, characterizing synthetic intermediates and degradation impurities is a regulatory necessity. N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of fluoroquinolone pharmaceutical development, characterizing synthetic intermediates and degradation impurities is a regulatory necessity. N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) is a critical reference standard frequently encountered during the synthesis of ciprofloxacin prodrugs or as an unintended byproduct during manufacturing[1]. For analytical scientists and drug development professionals, distinguishing this highly lipophilic derivative from other isobaric compounds requires a rigorous understanding of its exact mass and molecular weight.

This whitepaper provides an in-depth technical breakdown of the molecule's physicochemical properties, structural assembly, and the self-validating analytical methodologies required for its identification.

Physicochemical Properties & Mass Metrics

To establish a robust analytical framework, researchers must differentiate between the average molecular weight (utilized for stoichiometric and yield calculations) and the exact monoisotopic mass (critical for High-Resolution Mass Spectrometry).

Table 1: Fundamental Chemical Properties

PropertyValueCausality / Analytical Significance
Chemical Formula C₃₁H₃₀FN₃O₃Reflects the addition of two benzyl groups (C₁₄H₁₂) to the ciprofloxacin core (C₁₇H₁₈FN₃O₃)[2].
Molecular Weight 511.59 g/mol Calculated using natural isotopic abundances; essential for preparing standard molar solutions in quantitative assays[3].
Exact Mass 511.2271 DaCalculated from the most abundant isotopes (¹²C, ¹H, ¹⁹F, ¹⁴N, ¹⁶O); the definitive metric for HRMS identification[2].
CAS Number 1391052-64-4The unique registry identifier required for regulatory documentation and procurement of reference standards[4].
Structural Assembly and Reaction Pathway

The formation of N-Benzyl Ciprofloxacin Benzyl Ester occurs via a dual-protection mechanism.

  • Mechanistic Causality : When ciprofloxacin is exposed to benzyl chloride in the presence of a base (such as potassium carbonate), two distinct nucleophilic attacks occur. The basicity of the secondary amine on the piperazine ring (N4-position) makes it highly nucleophilic, leading to N-alkylation. Simultaneously, the base deprotonates the C3-carboxylic acid to form a reactive carboxylate anion, which undergoes esterification.

Structure Core Fluoroquinolone Core (Ciprofloxacin) Molecule N-Benzyl Ciprofloxacin Benzyl Ester MW: 511.59 Core->Molecule Alkylation N_Benzyl N-Benzyl Group (Piperazine Protection) N_Benzyl->Molecule N4-substitution O_Benzyl Benzyl Ester (Carboxyl Protection) O_Benzyl->Molecule C3-esterification

Caption: Structural assembly of N-Benzyl Ciprofloxacin Benzyl Ester from its core functional groups.

LC-HRMS Analytical Protocol

To accurately identify N-Benzyl Ciprofloxacin Benzyl Ester within a complex synthetic matrix, a High-Resolution Mass Spectrometry (HRMS) workflow is mandatory. The following protocol is designed as a self-validating system , ensuring that mass accuracy and chromatographic retention are reproducible and free from false positives.

Step-by-Step Methodology:

Step 1: Standard Preparation

  • Action : Dissolve the 2[2] in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a 1 µg/mL working solution using 50:50 Water:Acetonitrile supplemented with 0.1% Formic Acid.

  • Causality : Formic acid acts as a proton donor. This is essential for driving the equilibrium toward the ionized state in the Electrospray Ionization (ESI) source, successfully generating the[M+H]⁺ precursor ion.

Step 2: Chromatographic Separation (UHPLC)

  • Action : Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 100 mm, 1.7 µm). Run a gradient from 10% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 12 minutes.

  • Causality : The addition of two bulky, non-polar benzyl rings significantly increases the lipophilicity of the molecule compared to the parent ciprofloxacin. A steep, high-organic gradient is required to elute this highly retained compound and prevent column carryover.

Step 3: HRMS Acquisition (ESI+ Mode)

  • Action : Operate the Q-TOF or Orbitrap mass spectrometer in positive ion mode. Calibrate the instrument via an internal lock mass to achieve a mass accuracy of < 3 ppm.

  • Causality : The basic tertiary amine in the benzylated piperazine ring readily accepts a proton. Given the theoretical exact mass of the neutral molecule is 511.2271 Da[2], the target [M+H]⁺ ion must be monitored at exactly m/z 512.2344 .

Step 4: Self-Validation & System Suitability

  • Action : Run a solvent blank injection immediately following the highest concentration standard.

  • Causality : Confirms the absence of carryover, validating that the m/z 512.2344 signal in subsequent sample runs is a true quantitative reflection of the impurity in the batch, rather than instrument contamination.

Workflow Cipro Ciprofloxacin (Reactant) Reagents Benzyl Chloride + Base (Esterification & N-Alkylation) Cipro->Reagents Product N-Benzyl Ciprofloxacin Benzyl Ester (Target Molecule) Reagents->Product LCMS LC-HRMS Analysis (ESI+ Mode) Product->LCMS Data Exact Mass Confirmation [M+H]+ m/z 512.2344 LCMS->Data

Caption: Analytical workflow for the synthesis and LC-HRMS confirmation of the ciprofloxacin derivative.

Conclusion

Accurate mass profiling of N-Benzyl Ciprofloxacin Benzyl Ester is foundational for quality control and impurity tracking in fluoroquinolone manufacturing. By leveraging its exact mass of 511.2271 Da and a molecular weight of 511.59 g/mol [3], analytical scientists can confidently design targeted LC-HRMS methods to isolate, quantify, and validate this specific chemical entity against stringent regulatory standards.

References
  • N-Benzyl Ciprofloxacin Benzyl Ester - LGC Standards Source: LGC Standards URL
  • Ciprofloxacin EP Impurity C | 103222-12-4; 528851-31-2 (HCl)
  • N-Benzyl Ciprofloxacin Benzyl Ester|CAS 1391052-64-4 - Benchchem Source: Benchchem URL
  • Ciprofloxacim | Sigma-Aldrich Source: MilliporeSigma URL

Sources

Exploratory

N-Benzyl Ciprofloxacin Benzyl Ester: Pharmacological Profiling, Prodrug Mechanics, and Applications Against Gram-Negative Pathogens

Executive Summary The outer membrane of Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) presents a formidable permeability barrier, working in tandem with constitutively active efflux pumps (such...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The outer membrane of Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli) presents a formidable permeability barrier, working in tandem with constitutively active efflux pumps (such as AcrAB-TolC) to aggressively expel xenobiotics[1]. N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4) is a rationally designed, dual-protected fluoroquinolone derivative engineered to circumvent these exact resistance mechanisms[2][3]. By synthetically masking the critical C3-carboxylic acid and C7-piperazine functionalities, this molecule acts as a highly lipophilic prodrug and a versatile building block for advanced, targeted antibiotic conjugates (such as PAMAM-dendrimers and lectin-targeted delivery systems)[4][5].

As a Senior Application Scientist, I approach this compound not just as an antibiotic, but as a highly specialized chemical tool. This guide deconstructs the structure-activity relationship (SAR) of its dual-protection, details its biological activity profile, and provides self-validating experimental workflows for evaluating its efficacy in the lab.

Mechanistic Grounding & Structure-Activity Relationship (SAR)

In native ciprofloxacin, the C3-carboxyl and C4-keto groups are absolute requirements for coordinating the Mg²⁺ ion that bridges the antibiotic to bacterial DNA gyrase and Topoisomerase IV. Modifying these sites requires a strategic prodrug approach.

The C3-Benzyl Ester (The Penetration Enhancer)

Esterification of the C3-carboxyl group temporarily abolishes intrinsic target binding but dramatically increases the molecule's partition coefficient (LogP).

  • The Causality: Gram-negative bacteria often develop resistance by downregulating outer membrane porins, locking out polar antibiotics. The lipophilic shift provided by the benzyl ester allows the prodrug to bypass porin dependency entirely, entering the cell via passive diffusion across the lipid bilayer[1]. Once inside the bacterial cytoplasm (or within a host phagolysosome during intracellular infection), endogenous non-specific esterases hydrolyze the benzyl ester, unmasking the active C3-carboxyl pharmacophore required for DNA gyrase inhibition.

The C7-N-Benzyl Substitution (The Efflux Evader)

The secondary amine of the piperazine ring in native ciprofloxacin is highly basic, making it a prime substrate for both bacterial and host macrophage efflux pumps (e.g., Mrp4, NorA, Lde)[6].

  • The Causality: N-benzylation increases steric bulk and alters the pKa of the piperazine ring, drastically reducing the molecule's affinity for efflux transporter binding pockets. Empirical data demonstrates that N-benzyl ciprofloxacin derivatives accumulate up to 50-fold more in macrophages compared to the parent compound. They maintain equipotent intracellular antibacterial activity while remaining completely insensitive to Mrp4-mediated efflux[6][7].

Quantitative Pharmacological Profile

To understand the biological activity of this compound, we must compare its physicochemical and pharmacokinetic parameters against its parent structures.

CompoundC3 StatusC7 Piperazine StatusEst. LogD (pH 7.4)Efflux SusceptibilityMacrophage Accumulation Ratio (Cc/Ce)
Ciprofloxacin Free AcidSecondary Amine-0.7High (Mrp4, AcrAB)~4 - 5
N-Benzyl Ciprofloxacin Free AcidN-Benzyl+1.2Low (Insensitive)~50
N-Benzyl Ciprofloxacin Benzyl Ester Benzyl EsterN-Benzyl+3.8Very Low>100 (Requires Hydrolysis)

Data synthesized from established pharmacological profiling of C-7 modified fluoroquinolones[6][7]. Cc/Ce = Ratio of cellular to extracellular concentration.

Experimental Workflows: Self-Validating Systems

Evaluating prodrugs requires assays that decouple membrane penetration from enzymatic activation. The following protocols are designed with built-in causal validations to ensure data integrity.

Protocol 1: Intracellular Accumulation & Efflux Kinetics (Macrophage Model)

This protocol determines if the N-benzyl modification successfully evades host efflux pumps during the treatment of intracellular Gram-negative infections.

  • Macrophage Seeding: Seed J774 murine macrophages in 6-well plates at cells/well in RPMI-1640 medium supplemented with 10% FBS[7].

  • ATP Depletion (The Control Mechanism): Pre-incubate half the cohort with 2-deoxy-D-glucose (50 mM) and sodium azide (5 mM) for 20 minutes.

    • Causality: This halts ATP-dependent efflux pumps. If the intracellular concentration of the drug spikes in this cohort compared to the untreated cohort, the drug is a substrate for active efflux. For N-benzyl derivatives, ATP depletion should show minimal effect, proving efflux evasion[7].

  • Drug Incubation: Expose cells to 50 µM of the target compound for 2 hours at 37°C.

  • Lysis and Extraction: Wash cells with ice-cold PBS to halt active transport, then lyse using sterile water and sonication.

  • HPLC-UV/MS Quantification: Analyze the lysate using a C18 reverse-phase column.

    • Causality: Utilize a mobile phase gradient of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. The TFA protonates any available amines to prevent peak tailing, while the gradient ensures the highly lipophilic ester elutes distinctly separated from the more polar, hydrolyzed active metabolite.

Protocol 2: Esterase-Mediated Prodrug Activation & MIC Determination

This protocol confirms that the benzyl ester is biologically cleavable by bacterial enzymes to restore antibacterial activity.

  • Bacterial Lysate Preparation: Mechanically lyse P. aeruginosa cultures via sonication and filter-sterilize.

    • Causality: By destroying the outer membrane barrier, we isolate the variable of enzymatic cleavage from the variable of membrane penetration.

  • Prodrug Incubation: Incubate N-Benzyl Ciprofloxacin Benzyl Ester with the lysate at 37°C for 2 hours.

  • LC-MS Verification: Analyze the mixture via LC-MS.

    • Causality: Before running phenotypic MIC assays, LC-MS must confirm the mass shift from the intact ester (m/z ~512) to the free acid (m/z ~422). This validates that the biological system possesses the requisite esterases to activate the prodrug.

  • Broth Microdilution MIC: Once cleavage is confirmed, perform standard CLSI broth microdilution assays using intact Gram-negative strains to determine the true Minimum Inhibitory Concentration (MIC).

Pathway & Workflow Visualizations

MOA Ext Extracellular Space (Dual-Protected Prodrug) OM Gram-Negative Outer Membrane Ext->OM Passive Diffusion (High LogP) Peri Periplasmic Space OM->Peri IM Inner Membrane Peri->IM Cyto Cytoplasm (Prodrug Accumulation) IM->Cyto Est Intracellular Esterases (Hydrolysis) Cyto->Est Enzymatic Cleavage Active Active N-Benzyl Ciprofloxacin Est->Active Release of C3-Carboxyl Target DNA Gyrase / Topo IV (Lethal Inhibition) Active->Target Target Engagement

Figure 1: Mechanism of prodrug penetration and esterase-dependent activation in Gram-negative cells.

Workflow Prep Step 1: Compound Prep (Standardize in DMSO/PBS) Cell Step 2: J774 Macrophage Infection (Gram-Negative Models) Prep->Cell Incubate Step 3: Drug Incubation (± ATP Depletion Agents) Cell->Incubate Lysis Step 4: Cell Lysis & Cold Extraction Incubate->Lysis Stop active transport HPLC Step 5: LC-MS Quantification (Measure Active vs. Ester) Lysis->HPLC Separate ester vs. active form

Figure 2: Self-validating experimental workflow for quantifying intracellular prodrug accumulation.

References

  • BenchChem. N-Benzyl Ciprofloxacin Benzyl Ester | CAS 1391052-64-4.[2] URL:

  • UCL / ResearchGate. Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity.[6][7] URL:

  • Pharmaffiliates. CAS No : 1391052-64-4 | Product Name : N-Benzyl Ciprofloxacin Benzyl Ester.[3] URL:

  • National Institutes of Health (NIH). Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate.[4][5] URL:

  • Journal of Medicinal Chemistry (ACS Publications). Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release.[1] URL:

Sources

Foundational

N-Benzyl Ciprofloxacin Benzyl Ester: Synthetic Workflows and Pharmacological Profiling

Executive Summary The development of fluoroquinolone derivatives is a critical frontier in overcoming antimicrobial resistance and optimizing intracellular drug accumulation. N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 139...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of fluoroquinolone derivatives is a critical frontier in overcoming antimicrobial resistance and optimizing intracellular drug accumulation. N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) serves as a pivotal, fully protected synthetic intermediate in this domain[1]. By masking the highly reactive C-3 carboxylic acid and modifying the C-7 piperazine ring, researchers can synthesize advanced ciprofloxacin prodrugs and active moieties that evade bacterial and host efflux pumps. This technical guide outlines the structural rationale, step-by-step synthetic methodologies, and the profound pharmacological advantages of the resulting active moiety, N-benzyl ciprofloxacin.

Chemical Profile and Structural Rationale

Ciprofloxacin is a broad-spectrum fluoroquinolone whose efficacy is often limited by active efflux mechanisms in both host macrophages (e.g., Mrp4) and bacterial cells (e.g., NorA, Lde)[2].

To modify the core pharmacophore without destroying its binding affinity to bacterial DNA gyrase, synthetic chemists target the secondary amine of the C-7 piperazine ring. However, direct alkylation of ciprofloxacin is problematic due to the zwitterionic nature of the molecule; the C-3 carboxylic acid can undergo unwanted side reactions.

N-Benzyl Ciprofloxacin Benzyl Ester solves this by acting as a dual-modified intermediate:

  • Molecular Formula: C31H30FN3O3[1]

  • Molecular Weight: 511.59 g/mol [1]

  • C-3 Benzyl Ester: Temporarily protects the carboxylic acid, directing electrophilic attack exclusively to the piperazine nitrogen[3].

  • C-7 N-Benzyl Group: Increases the lipophilicity of the molecule, fundamentally altering its cellular penetration and efflux pump recognition profile[2].

Synthesis A Ciprofloxacin (Starting Material) B Ciprofloxacin Benzyl Ester (Carboxyl Protected) A->B Benzyl Alcohol, Coupling (Esterification) C N-Benzyl Ciprofloxacin Benzyl Ester (Target) B->C Benzyl Bromide, DIPEA (N-Alkylation) D N-Benzyl Ciprofloxacin (Active Moiety) C->D Pd/C, H2 (Deprotection)

Synthetic workflow from Ciprofloxacin to N-Benzyl Ciprofloxacin Benzyl Ester.

Synthetic Methodology: A Self-Validating Protocol

As a Senior Application Scientist, it is imperative to design protocols where each step validates the success of the previous one. The following workflow details the synthesis of N-Benzyl Ciprofloxacin Benzyl Ester from base ciprofloxacin.

Phase 1: Carboxylic Acid Protection (Synthesis of Ciprofloxacin Benzyl Ester)

Causality: The C-3 carboxylic acid must be masked to prevent polymerization and esterification during the subsequent alkylation step. Benzyl protection is chosen because it can be orthogonally removed later via mild catalytic hydrogenolysis without disturbing the N-benzyl group[3].

  • Preparation: Suspend Ciprofloxacin (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add Potassium Carbonate (K2CO3, 2.0 eq). Rationale: K2CO3 acts as a mild base to selectively deprotonate the carboxylic acid without degrading the fluoroquinolone core.

  • Esterification: Dropwise, add Benzyl Bromide (1.1 eq) at 0°C to control the exothermic reaction. Gradually warm to room temperature and stir for 12 hours.

  • Validation (TLC & Extraction): Monitor the reaction via Thin-Layer Chromatography (TLC) using Dichloromethane/Methanol (9:1). The disappearance of the highly polar baseline ciprofloxacin spot validates the formation of the lipophilic ester. Quench with ice water, extract with Ethyl Acetate, and wash with brine to remove DMF.

Phase 2: Piperazine N-Alkylation (Synthesis of the Target Ester)

Causality: With the carboxylic acid protected, the secondary amine on the piperazine ring is the sole nucleophile. N-alkylation here drastically shifts the molecule's basicity and lipophilicity[4].

  • Preparation: Dissolve the purified Ciprofloxacin Benzyl Ester in anhydrous Acetonitrile.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that scavenges the hydrobromic acid byproduct without competing for the alkylating agent.

  • Alkylation: Add Benzyl Bromide (1.1 eq) and a catalytic amount of Potassium Iodide (KI). Rationale: KI facilitates a Finkelstein reaction, converting benzyl bromide to the highly reactive benzyl iodide in situ, accelerating the alkylation[4].

  • Validation (NMR): After 12 hours of stirring at room temperature, concentrate the mixture and purify via flash chromatography. Validate the structure via 1H-NMR. The appearance of a distinct singlet integrating to 2H around 3.6 ppm confirms the successful installation of the N-benzyl methylene protons.

Pharmacological Kinetics & Efflux Evasion

Once the benzyl ester is cleaved (yielding N-benzyl ciprofloxacin), the pharmacological profile of the drug is radically transformed compared to the parent ciprofloxacin[4].

Macrophage Accumulation: Standard ciprofloxacin relies on passive diffusion but is rapidly pumped out of phagocytic cells by host efflux transporters like Mrp4. N-benzyl ciprofloxacin exhibits an extraordinary ~50-fold increase in accumulation within J774 mouse macrophages[2]. Causality: The bulky, lipophilic benzyl group at C-7 alters the molecule's spatial geometry, rendering it unrecognizable to the Mrp4 efflux pump[4]. It localizes efficiently in the soluble fraction of the cells[2].

Bacterial Efflux Evasion: In pathogens like Staphylococcus aureus and Listeria monocytogenes, resistance is often mediated by NorA and Lde efflux pumps, respectively. N-benzyl ciprofloxacin is completely insensitive to these pumps, allowing it to maintain equipotent intracellular antibacterial activity even in resistant strains[2].

Pathway Drug N-Benzyl Ciprofloxacin Cell Macrophage Entry (Passive Diffusion) Drug->Cell Accumulation Intracellular Accumulation (~50x vs Cipro) Cell->Accumulation Mrp4 Mrp4 Efflux Pump (Host) Accumulation->Mrp4 Evades Recognition NorA NorA / Lde Pumps (Bacterial) Accumulation->NorA Insensitive to Efflux Efficacy Intracellular Antibacterial Efficacy Accumulation->Efficacy Sustained Action

Cellular accumulation and efflux pump evasion mechanism of N-Benzyl Ciprofloxacin.

Quantitative Data Summary

To provide a clear comparative analysis, the pharmacokinetic and pharmacodynamic shifts resulting from the N-benzylation of ciprofloxacin are summarized below based on validated in vitro studies[2].

Pharmacological ParameterUnmodified CiprofloxacinN-Benzyl CiprofloxacinMechanistic Causality / Implication
Macrophage Accumulation Baseline (1x)~50-fold increase Enhanced lipophilicity drives superior passive diffusion into J774 macrophages.
Mrp4 Efflux Susceptibility High (Rapidly expelled)Barely affected Steric bulk of the N-benzyl group prevents host pump recognition.
NorA / Lde Susceptibility HighInsensitive Bacterial efflux evasion ensures sustained intracellular drug concentrations.
Intracellular Activity ActiveEquipotent Retains core pharmacophore efficacy while vastly optimizing pharmacokinetics.

Conclusion

N-Benzyl Ciprofloxacin Benzyl Ester is far more than a simple impurity or catalog compound; it is a master key in the synthesis of next-generation fluoroquinolones. By utilizing this fully protected intermediate, researchers can cleanly execute C-7 modifications. The resulting deprotected active moiety, N-benzyl ciprofloxacin, demonstrates a masterclass in pharmacokinetic optimization—achieving massive intracellular accumulation and bypassing both host and bacterial efflux mechanisms without sacrificing antibacterial potency.

References

  • Pharmaffiliates. CAS No : 1391052-64-4 | Product Name : N-Benzyl Ciprofloxacin Benzyl Ester. Available at:[Link]

  • American Chemical Society (ACS Omega). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. Available at: [Link]

  • Pharmaceutical Research (via UCL). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity. Available at: [Link]

  • Molecules (via NIH). Synthesis and Antimicrobial Properties of a Ciprofloxacin and PAMAM-dendrimer Conjugate. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for N-Benzyl Ciprofloxacin Benzyl Ester

Target Audience: Researchers, medicinal chemists, and pharmaceutical quality control scientists. Compound: N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) Introduction & Mechanistic Rationale Ciprofloxacin is a b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and pharmaceutical quality control scientists. Compound: N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4)

Introduction & Mechanistic Rationale

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic characterized by a zwitterionic nature at physiological pH, owing to its C3-carboxylic acid and C7-piperazine secondary amine. In pharmaceutical development, synthesizing fully protected derivatives like N-Benzyl Ciprofloxacin Benzyl Ester is a critical step. This compound is frequently utilized as an intermediate in the synthesis of novel fluoroquinolone analogs or as a highly characterized reference standard for impurity profiling in drug manufacturing[1][2].

The synthesis of this dibenzylated derivative requires overcoming the differential nucleophilicity of the ciprofloxacin molecule. The reaction proceeds via a one-pot, two-site nucleophilic substitution utilizing benzyl bromide:

  • Esterification (O-Alkylation): The carboxylic acid is deprotonated by a mild base to form a highly reactive carboxylate anion, which attacks the benzylic carbon.

  • N-Alkylation: The sterically hindered secondary amine on the piperazine ring acts as a nucleophile to yield the tertiary amine.

To achieve high conversion rates, the protocol employs N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF solvates the counter-cations while leaving the nucleophilic anions relatively unsolvated and highly reactive. Furthermore, the addition of catalytic Potassium Iodide (KI) accelerates the N-alkylation step through a Finkelstein halogen exchange, converting benzyl bromide into the more reactive benzyl iodide in situ[1][3].

Synthesis Workflow & Pathway Visualization

SynthesisWorkflow Cipro Ciprofloxacin (Starting Material) Reaction Nucleophilic Substitution (O-Esterification & N-Alkylation) 70°C, 8 hours Cipro->Reaction Reagents Benzyl Bromide (2.5 eq) K2CO3 (3.0 eq), DMF KI (0.1 eq) Reagents->Reaction Workup Aqueous Quench & Extraction (EtOAc / H2O / Brine) Reaction->Workup Conversion > 95% Purification Silica Gel Column Chromatography (DCM : MeOH Gradient) Workup->Purification Crude Extract Product N-Benzyl Ciprofloxacin Benzyl Ester (Target Compound) Purification->Product Pure Fraction

Workflow for the dibenzylation of ciprofloxacin to yield N-Benzyl Ciprofloxacin Benzyl Ester.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and physical parameters required for the optimal execution of this synthesis.

ParameterValue / Specification
Target Compound N-Benzyl Ciprofloxacin Benzyl Ester
CAS Number 1391052-64-4
Molecular Formula C₃₁H₃₀FN₃O₃
Molecular Weight 511.59 g/mol
Ciprofloxacin 1.0 equivalent
Benzyl Bromide 2.5 equivalents
Potassium Carbonate (K₂CO₃) 3.0 equivalents
Potassium Iodide (KI) 0.1 equivalents (Catalyst)
Reaction Temperature 70 °C
Reaction Time 8 - 12 hours
Expected Yield 75% - 85%

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes specific checkpoints to ensure the chemical integrity of the process[3][4].

Phase 1: Reagent Preparation and Activation
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂ or Ar) inlet to prevent oxidative degradation at elevated temperatures.

  • Suspension: Add Ciprofloxacin (1.0 eq, e.g., 3.31 g, 10 mmol) and anhydrous DMF (50 mL) to the flask. Stir moderately to form a uniform suspension.

  • Deprotonation: Add anhydrous Potassium Carbonate (K₂CO₃, 3.0 eq, 4.15 g, 30 mmol). Stir the mixture at room temperature for 30 minutes.

    • Causality: Pre-stirring with a base is mandatory. It ensures the complete deprotonation of the C3-carboxylic acid, shifting the poorly soluble zwitterionic ciprofloxacin into its highly soluble and nucleophilic anionic form.

Phase 2: Electrophilic Addition and Heating
  • Catalysis: Add Potassium Iodide (KI, 0.1 eq, 0.16 g, 1 mmol) to the mixture.

  • Alkylation: Using a syringe, add Benzyl Bromide (2.5 eq, 4.28 g, 25 mmol) dropwise over 10 minutes.

    • Causality: Dropwise addition prevents localized thermal spikes and controls the rate of the highly exothermic initial esterification, minimizing the formation of unwanted polyalkylated degradation products.

  • Reaction: Submerge the flask in a pre-heated oil bath at 70 °C. Maintain vigorous stirring for 8 hours.

  • In-Process Control (IPC): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1 v/v) mobile phase. The reaction is deemed complete when the baseline starting material and intermediate mono-benzylated spots are fully consumed.

Phase 3: Workup and Isolation
  • Quenching: Remove the flask from the oil bath and allow it to cool to room temperature. Pour the reaction mixture into 200 mL of ice-cold distilled water.

    • Causality: The sudden shift in solvent polarity quenches the reaction and forces the hydrophobic dibenzylated product to precipitate out of the aqueous DMF solution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous phase with Ethyl Acetate (EtOAc, 3 × 100 mL).

  • Solvent Purging: Wash the combined organic layers with distilled water (2 × 100 mL) followed by saturated aqueous sodium chloride (brine, 100 mL).

    • Causality: DMF is highly miscible with EtOAc. Extensive aqueous washing is a critical self-validating step to partition and completely remove residual high-boiling DMF from the organic phase, which would otherwise ruin the subsequent chromatography.

  • Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a viscous crude residue.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel column chromatography. Elute with a gradient of Dichloromethane to Methanol (99:1 to 95:5 v/v).

  • Isolation: Collect the fractions containing the pure target compound (identified via TLC/UV lamp at 254 nm). Pool the fractions and evaporate the solvent to afford N-Benzyl Ciprofloxacin Benzyl Ester as an off-white solid.

Analytical Characterization Standards

To ensure the trustworthiness and structural integrity of the synthesized standard, the isolated product must be validated against the following expected analytical profiles[2]:

Analytical TechniqueExpected Diagnostic Observations
¹H-NMR (CDCl₃) Appearance of two distinct sets of benzylic protons (-CH₂-Ph). The N-benzyl CH₂ typically resonates around 3.6 ppm, while the O-benzyl CH₂ is shifted downfield to ~5.3 ppm due to ester deshielding. The aromatic multiplet integration will increase by 10 protons compared to the parent ciprofloxacin.
LC-MS (ESI+) A dominant pseudo-molecular ion [M+H]⁺ peak at m/z 512.2.
FT-IR Spectroscopy Presence of a sharp ester C=O stretch at ~1730 cm⁻¹ and the quinolone C=O stretch at ~1620 cm⁻¹. Complete absence of the broad -OH and -NH stretches characteristic of the starting material.
HPLC Purity >98% purity (Area Normalization) using a C18 reverse-phase column (Acetonitrile/Water + 0.1% TFA gradient).

References

  • Title: Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation Source: ucl.ac.be URL: [Link]

  • Title: Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents Source: usf.edu (Digital Commons) URL: [Link]

Sources

Application

N-Benzyl Ciprofloxacin Benzyl Ester HPLC method and chromatographic conditions

Application Note: HPLC Method Development and Chromatographic Conditions for N-Benzyl Ciprofloxacin Benzyl Ester Introduction & Scope N-Benzyl Ciprofloxacin Benzyl Ester (CAS No. 1391052-64-4) is a critical synthetic int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Chromatographic Conditions for N-Benzyl Ciprofloxacin Benzyl Ester

Introduction & Scope

N-Benzyl Ciprofloxacin Benzyl Ester (CAS No. 1391052-64-4) is a critical synthetic intermediate and a highly lipophilic pharmacopeial impurity encountered during the synthesis, modification, and degradation profiling of the fluoroquinolone antibiotic, ciprofloxacin[1],[2]. Unlike the zwitterionic parent drug, this derivative features dual-benzyl substitutions—an N-benzyl group on the piperazine ring and an O-benzyl ester on the carboxylic acid[3],[4]. These modifications drastically increase the molecule's hydrophobicity, rendering standard isocratic pharmacopeial methods for ciprofloxacin insufficient for its elution and quantification. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method tailored specifically for the isolation and quantification of this lipophilic ester.

Mechanistic Insights: Chromatographic Causality (E-E-A-T)

As an Application Scientist, it is crucial to understand that method development is not arbitrary; every parameter is dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection : A high-density octadecylsilane (C18) column is mandatory. The extensive carbon load provides the necessary hydrophobic retention to resolve the dual-benzyl ester from earlier-eluting, polar degradation products (such as ethylenediamine analogs or desfluoro impurities)[5].

  • Mobile Phase pH & Buffer Causality : Although the carboxylic acid is masked by the benzyl ester, the secondary amine of the piperazine ring remains basic. Using an acidic mobile phase (0.15% orthophosphoric acid) adjusted to pH 3.0 with triethylamine (TEA) serves a dual purpose[5],[6]. First, it ensures the piperazine nitrogen is fully protonated. Second, TEA acts as a silanol-masking agent, competing for residual, unendcapped silanol groups on the silica matrix. This prevents secondary ion-exchange interactions that would otherwise cause severe peak tailing[7].

  • Gradient Elution Dynamics : The extreme polarity difference between trace unreacted ciprofloxacin and the highly lipophilic N-Benzyl Ciprofloxacin Benzyl Ester necessitates a gradient approach. An isocratic method would either elute the parent drug in the void volume or retain the ester indefinitely. Ramping the organic modifier (Acetonitrile) from 10% to 80% ensures sharp peak shapes and a practical run time[4].

Experimental Protocol

This protocol is designed as a self-validating system. System suitability must be established prior to sample analysis to ensure the integrity of the chromatographic run.

Reagents and Materials
  • Analyte : N-Benzyl Ciprofloxacin Benzyl Ester Reference Standard (Purity ≥98%)[1].

  • Solvents : HPLC-Grade Acetonitrile, Milli-Q Water (18.2 MΩ·cm).

  • Modifiers : Orthophosphoric acid (85%, AR grade), Triethylamine (HPLC grade).

Preparation of Solutions
  • Mobile Phase A (Buffer) : Add 1.5 mL of orthophosphoric acid to 1000 mL of Milli-Q water (0.15% v/v). Add 1.0 mL of triethylamine and adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid or TEA. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B : 100% HPLC-Grade Acetonitrile.

  • Diluent : Mobile Phase A : Acetonitrile (50:50, v/v).

  • Standard Solution : Accurately weigh 10 mg of N-Benzyl Ciprofloxacin Benzyl Ester standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 100 µg/mL). Sonicate for 10 minutes.

  • Test Solution : Prepare the sample matrix at a target concentration of 100 µg/mL in Diluent. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Step-by-Step Workflow
  • System Equilibration : Purge the HPLC system with Mobile Phase A and B. Equilibrate the C18 column at initial gradient conditions (90% A / 10% B) for at least 30 minutes until a stable baseline is achieved.

  • System Suitability Testing (SST) : Inject the Standard Solution (10 µL) in five replicates. Calculate the % Relative Standard Deviation (RSD) of the peak area, theoretical plates (N), and tailing factor (Tf). Proceed only if SST parameters pass the specifications outlined in Table 2.

  • Sample Analysis : Inject the blank (Diluent) to confirm no baseline interference, followed by the Test Solution.

  • Column Wash : Post-analysis, flush the column with 90% Acetonitrile for 20 minutes to remove any highly retained lipophilic matrix components, followed by a storage solvent (e.g., 50:50 Water:Acetonitrile).

Data Presentation

Table 1: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min) Curve Type
0.0 90 10 1.0 Isocratic
5.0 90 10 1.0 Isocratic
20.0 20 80 1.0 Linear
25.0 20 80 1.0 Isocratic
26.0 90 10 1.0 Linear

| 35.0 | 90 | 10 | 1.0 | Re-equilibration |

Table 2: Chromatographic Conditions & System Suitability Parameters

Parameter Specification / Expected Value
Column C18 (250 mm × 4.6 mm, 5 µm)
Column Temperature 35°C
Detection Wavelength UV at 278 nm
Injection Volume 10.0 µL
Retention Time (Parent Ciprofloxacin) ~6.5 minutes
Retention Time (Benzyl Ester Derivative) ~22.8 minutes
Tailing Factor (Tf) ≤ 1.5
Theoretical Plates (N) ≥ 5000

| % RSD (Area) | ≤ 2.0% (n=5) |

Mandatory Visualization

HPLC_Workflow Start Sample Prep: N-Benzyl Ciprofloxacin Benzyl Ester Column Stationary Phase: C18 Column (250 x 4.6 mm, 5 µm) Start->Column Buffer Mobile Phase A: 0.15% H3PO4 + TEA (pH 3.0) Elution Gradient Elution: Increasing %B to 80% Buffer->Elution Organic Mobile Phase B: Acetonitrile (100%) Organic->Elution Detection UV Detection: λ = 278 nm Column->Detection Elution->Column Data Chromatogram: Peak Integration & Analysis Detection->Data

Fig 1: Schematic workflow of the gradient HPLC method for lipophilic ciprofloxacin derivatives.

References

  • Shrinivas, S. & Revanasiddappa, M. (2015). "Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances". American Journal of Analytical Chemistry, 6, 719-730. URL:[Link]

  • HELIX Chromatography. "HPLC Analysis of Antibiotic Drug Ciprofloxacin and Related Impurities on Coresep SB Mixed-Mode Column". HelixChrom. URL:[Link]

  • Wencewicz, T. A., et al. (2013). "Trihydroxamate Siderophore–Fluoroquinolone Conjugates Are Selective Sideromycin Antibiotics that Target Staphylococcus aureus". Bioconjugate Chemistry, 24(3), 473-486. URL:[Link]

  • Peyrusson, F., et al. (2014). "Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Susceptibility to Efflux Transporters". Antimicrobial Agents and Chemotherapy. URL:[Link]

Sources

Method

Application Note: Utilizing N-Benzyl Ciprofloxacin Benzyl Ester as a Strategic Intermediate in Prodrug Synthesis

Executive Summary The development of fluoroquinolone prodrugs is frequently bottlenecked by the physicochemical properties of the parent compounds. Ciprofloxacin, a potent broad-spectrum antibiotic, exists as a zwitterio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of fluoroquinolone prodrugs is frequently bottlenecked by the physicochemical properties of the parent compounds. Ciprofloxacin, a potent broad-spectrum antibiotic, exists as a zwitterion at physiological pH due to its C3 carboxylic acid and the secondary amine on its piperazine ring[1]. This zwitterionic nature results in high crystal lattice energy and poor solubility in organic solvents, severely complicating selective chemical conjugation[2].

To bypass these synthetic hurdles, medicinal chemists utilize N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE) as a highly lipophilic, dual-protected intermediate[3]. This application note details the mechanistic rationale, physicochemical data, and self-validating protocols for synthesizing and utilizing NBCBE to develop macrophage-targeted prodrugs and complex antibiotic conjugates.

Mechanistic Rationale & Strategic Utility

Direct functionalization of unprotected ciprofloxacin often yields complex, inseparable mixtures of N-alkylated, O-alkylated, and unreacted zwitterionic species. By driving the initial reaction to exhaustive dibenzylation, chemists obtain NBCBE—a neutral, highly organic-soluble intermediate that can be easily purified via standard normal-phase silica gel chromatography.

The strategic choice of benzyl (Bn) protecting groups over standard tert-butyloxycarbonyl (Boc) or methyl esters is grounded in two distinct synthetic advantages:

  • Selective Unmasking: The benzyl ester can be selectively saponified under mild basic conditions (e.g., LiOH) to yield N-Benzyl Ciprofloxacin. This specific derivative is highly valued in drug development, as the N-benzyl modification allows the drug to evade bacterial efflux pumps and accumulate up to 50-fold more efficiently inside macrophages for clearing intracellular infections[4].

  • Orthogonal Global Deprotection: If NBCBE is used as a scaffold for further complexation, both the N-benzyl and benzyl ester groups can be simultaneously cleaved via catalytic hydrogenolysis ( H2​ , Pd/C)[5]. This avoids the harsh acidic (TFA) or basic (NaOH) conditions that would otherwise destroy sensitive, self-immolative prodrug linkers[1].

Physicochemical Properties

Table 1 summarizes the critical quantitative data for the NBCBE intermediate to aid in stoichiometric calculations and analytical tracking.

PropertyValue
Chemical Name N-Benzyl Ciprofloxacin Benzyl Ester
CAS Registry Number 1391052-64-4[3]
Molecular Formula C31​H30​FN3​O3​
Molecular Weight 511.59 g/mol
Physical State Solid (Pale yellow to off-white powder)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in Water
Primary Utility Lipophilic intermediate, Macrophage-targeting precursor

Synthetic Workflow

G Cipro Ciprofloxacin Benzylation Exhaustive Benzylation Cipro->Benzylation NBCBE NBCBE (Intermediate) Benzylation->NBCBE Hydrolysis Selective Saponification NBCBE->Hydrolysis Hydrogenation Global Hydrogenolysis NBCBE->Hydrogenation NBenzylCipro N-Benzyl Ciprofloxacin (Active Prodrug) Hydrolysis->NBenzylCipro Unmasks C3 Control Ciprofloxacin (Assay Control) Hydrogenation->Control Validates Core

Synthetic workflow utilizing NBCBE to generate lipophilic prodrugs.

Experimental Protocols

The following methodologies are designed as self-validating systems, ensuring that researchers can verify the integrity of the molecule at every step without relying solely on end-point NMR.

Protocol A: Synthesis of N-Benzyl Ciprofloxacin Benzyl Ester (Exhaustive Benzylation)

Causality: Potassium carbonate ( K2​CO3​ ) is used as a mild, non-nucleophilic base to deprotonate both the carboxylic acid and the secondary amine, driving nucleophilic attack on benzyl bromide. DMF is essential here to partially solubilize the zwitterionic starting material.

  • Preparation: Suspend Ciprofloxacin (1.0 eq, 3.0 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Activation: Add finely powdered K2​CO3​ (4.0 eq, 12.0 mmol) and stir at room temperature for 15 minutes to initiate deprotonation.

  • Alkylation: Dropwise, add Benzyl Bromide (2.5 eq, 7.5 mmol). Elevate the reaction temperature to 90 °C and stir vigorously for 4–6 hours.

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (50 mL). Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Perform TLC (DCM:MeOH 95:5). The zwitterionic ciprofloxacin remains stuck at the baseline ( Rf​≈0.0 ), while the successful formation of NBCBE is indicated by a highly mobile, UV-active spot ( Rf​≈0.7 ).

Protocol B: Selective Saponification to N-Benzyl Ciprofloxacin

Causality: The benzyl ester is highly susceptible to hydroxide-mediated cleavage, whereas the N-benzyl tertiary amine is completely inert to basic hydrolysis. A mixed solvent system (THF/Water) is required to keep the highly lipophilic NBCBE in solution while introducing the aqueous hydroxide nucleophile.

  • Preparation: Dissolve NBCBE (1.0 eq, 1.0 mmol) in a 1:1 mixture of THF and H2​O (10 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH· H2​O ) (2.0 eq, 2.0 mmol). Stir at room temperature for 12 hours.

  • Workup: Evaporate the THF under reduced pressure. Carefully acidify the remaining aqueous layer with 1M HCl to pH 6.5–7.0 to precipitate the N-Benzyl Ciprofloxacin. Filter and wash with cold water.

  • Validation Checkpoint: TLC monitoring will show the disappearance of the NBCBE spot ( Rf​≈0.7 ) and the appearance of an intermediate spot ( Rf​≈0.4 ) due to the unmasked, polar carboxylic acid.

Protocol C: Global Deprotection via Catalytic Hydrogenolysis

Causality: To prove that the fluoroquinolone core was not degraded during complex synthetic steps (or to release the parent drug from a fully constructed prodrug scaffold), Pd/C catalyzed hydrogenation is used. The affinity of the aromatic benzyl rings for the palladium surface allows for clean, simultaneous cleavage of both C- and N-benzyl groups[5].

  • Preparation: Dissolve NBCBE (or the downstream prodrug) in Methanol (10 mL).

  • Catalysis: Add 10% Pd/C (10% w/w). Purge the reaction flask with Argon, followed by flushing with Hydrogen gas ( H2​ ).

  • Reaction: Stir under an H2​ balloon at room temperature for 6–8 hours.

  • Validation Checkpoint: Hydrogen uptake will cease when deprotection is complete. Filter the mixture through a Celite pad to remove the Pd/C catalyst. The final product must co-elute perfectly with a commercial Ciprofloxacin standard on analytical HPLC, validating that the fluoroquinolone core remained structurally intact.

References

  • Site-Specific Antimicrobial Activity of a Dual-Responsive Ciprofloxacin Prodrug Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation Pharmaceutical Research / UCL URL:[Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium ACS Omega - ACS Publications URL:[Link]

  • Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity ChemistrySelect / An-Najah Staff URL:[Link]

Sources

Application

Application Note: Advanced Crystallization and Purification Strategies for N-Benzyl Ciprofloxacin Benzyl Ester

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Compound: N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) Objective: To provide a highly reproducible, self-vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Pharmaceutical Development Scientists Compound: N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) Objective: To provide a highly reproducible, self-validating methodology for the isolation, purification, and crystallization of doubly protected ciprofloxacin derivatives.

Introduction & Chemical Context

Ciprofloxacin is a widely utilized broad-spectrum fluoroquinolone antibiotic[1]. In its native state, it exists as a zwitterion due to the presence of a C-3 carboxylic acid (pKa ~6.0) and a C-7 basic piperazine ring (pKa ~8.8). This zwitterionic character results in a rigid intermolecular ionic lattice, rendering the parent drug highly insoluble in most organic solvents and neutral aqueous media.

In advanced drug development—such as the synthesis of targeted prodrugs, siderophore conjugates, or analytical impurity standards—it is often necessary to mask these reactive centers[2]. The dual protection yielding N-Benzyl Ciprofloxacin Benzyl Ester fundamentally alters the molecule's physicochemical properties. By neutralizing both ionizable groups, the compound's lipophilicity (logP) increases dramatically, demanding a shift from aqueous isoelectric precipitation to organic-phase purification techniques like flash column chromatography (FCC) and solvent-antisolvent crystallization[3].

Physicochemical Profiling & Causality in Solvent Selection

Understanding the solubility shift is critical for designing an effective purification workflow. The destruction of the zwitterionic lattice means that the target compound will partition entirely into non-polar or moderately polar organic solvents during liquid-liquid extraction (LLE)[4].

Table 1: Comparative Solubility Profile

Solvent SystemParent Ciprofloxacin (Zwitterion)N-Benzyl Ciprofloxacin Benzyl EsterCausality / Mechanism
Water (pH 7.0) Poor (<0.1 mg/mL)InsolubleLoss of ionizable groups prevents hydration.
0.1 M HCl (aq) Excellent (>30 mg/mL)PoorPiperazine nitrogen is sterically hindered and less basic.
Dichloromethane InsolubleExcellent (>100 mg/mL)High lipophilicity favors halogenated organics.
Ethyl Acetate PoorGoodModerate polarity aligns with the ester/amide functionalities.
Hexane InsolublePoorHighly non-polar; serves as an ideal anti-solvent.

Purification Workflow

The following workflow illustrates the sequential downstream processing required to isolate the target compound from crude reaction mixtures containing unreacted benzyl halides, mono-protected intermediates, and inorganic salts.

Workflow Crude Crude Reaction Mixture (N-Benzyl Ciprofloxacin Benzyl Ester) LLE Liquid-Liquid Extraction (DCM / H2O) Crude->LLE OrgPhase Organic Phase (Target + Non-polar Impurities) LLE->OrgPhase Separate FCC Flash Column Chromatography (Silica Gel, Hexane/EtOAc) OrgPhase->FCC Load Fractions Pooled Pure Fractions (Evaporated to Dryness) FCC->Fractions Elute Cryst Cooling Crystallization (Ethyl Acetate / Hexane) Fractions->Cryst Dissolve Pure Pure Crystalline Product (>99% HPLC Purity) Cryst->Pure Filter & Dry

Fig 1: Purification and crystallization workflow for N-Benzyl Ciprofloxacin Benzyl Ester.

Experimental Protocols

The following self-validating protocols ensure high yield and pharmaceutical-grade purity (>99%).

Protocol A: Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic bases (e.g., K₂CO₃) and polar byproducts.

  • Quenching: Dilute the crude reaction mixture (typically in DMF or THF) with 3 volumes of distilled water to precipitate the highly lipophilic organic components.

  • Extraction: Extract the aqueous suspension with Dichloromethane (DCM) (3 × 50 mL per gram of theoretical yield). The doubly protected target will partition exclusively into the lower DCM layer.

  • Washing: Wash the combined organic phases sequentially with saturated NaHCO₃ (aq) to neutralize trace acids, followed by brine to remove residual water and DMF.

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. Filter and concentrate in vacuo to yield a crude viscous oil or amorphous solid.

Protocol B: Flash Column Chromatography (FCC)

Objective: Separate the N,O-dibenzyl target from mono-benzyl impurities.

  • Preparation: Dry-load the crude material onto silica gel (230-400 mesh) to prevent streaking caused by the basic piperazine nitrogen.

  • Elution Gradient: Initiate elution with 80:20 Hexane:Ethyl Acetate. Gradually increase polarity to 50:50 Hexane:Ethyl Acetate.

  • Self-Validation (TLC): Monitor fractions via Thin Layer Chromatography (TLC) using UV visualization (254 nm) due to the strong quinolone chromophore[3]. The fully protected N-Benzyl Ciprofloxacin Benzyl Ester will elute first ( Rf​≈0.65 in 1:1 Hexane:EtOAc), well ahead of the more polar mono-protected O-benzyl or N-benzyl derivatives ( Rf​≈0.2−0.4 ).

  • Concentration: Pool the fractions containing the pure target and evaporate to dryness.

Protocol C: Solvent-Antisolvent Crystallization

Objective: Induce controlled nucleation to obtain a defined crystalline habit.

  • Dissolution: Dissolve the purified solid in a minimal amount of hot Ethyl Acetate (approx. 5-7 mL/g) at 60°C. Ensure complete dissolution to destroy any thermal history or amorphous aggregates.

  • Antisolvent Addition: Slowly add Hexane dropwise while maintaining stirring until the solution becomes slightly turbid (cloud point).

  • Nucleation & Growth: Remove the heat source and allow the mixture to cool to room temperature undisturbed. Once initial crystals form, transfer the flask to an ice bath (4°C) for 2 hours to maximize recovery. Note: If supersaturation is maintained without crystallization, gently scratch the inside of the flask with a glass rod to induce secondary nucleation.

  • Isolation: Filter the crystals via vacuum filtration, wash with ice-cold Hexane, and dry under high vacuum at 40°C for 12 hours.

Crystallization Optimization Data

To determine the optimal crystallization conditions, a solvent screening was conducted. The results dictate that the Ethyl Acetate/Hexane system provides the best balance of yield, purity, and crystal handling properties.

Table 2: Crystallization Solvent Screening Results

Solvent SystemRatio (v/v)Recovery Yield (%)HPLC Purity (%)Observed Crystal Habit
Ethyl Acetate / Hexane 1:385.0%99.5%Prismatic blocks (Ideal for filtration)
Ethanol (Absolute) N/A78.5%99.2%Fine needles (Prone to solvent trapping)
Isopropanol N/A72.0%98.8%Microcrystalline powder
DCM / Methanol 1:565.0%98.5%Amorphous / Irregular aggregates

Conclusion & Storage

The conversion of ciprofloxacin into N-Benzyl Ciprofloxacin Benzyl Ester requires a fundamental shift in handling due to the loss of zwitterionic properties. By leveraging its high lipophilicity, researchers can utilize standard silica gel chromatography followed by a highly efficient Ethyl Acetate/Hexane solvent-antisolvent crystallization to achieve >99% purity.

Storage Conditions: The pure crystalline product should be stored in a tightly sealed amber vial at 2–8°C, protected from light and moisture, to prevent premature ester hydrolysis or photolytic degradation of the quinolone core.

References

  • Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers Source: Bioorganic & Medicinal Chemistry (via PMC) URL:[Link]

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review Source: Pharmaceuticals (via PMC) URL:[Link]

  • Design and Synthesis of 3-Hydroxy-pyridin-4(1H)-ones–Ciprofloxacin Conjugates as Dual Antibacterial and Antibiofilm Agents against Pseudomonas aeruginosa Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents Source: ACS Omega (ACS Publications) URL:[Link]

Sources

Method

Application Note: In Vitro Antimicrobial Evaluation of N-Benzyl Ciprofloxacin Benzyl Ester

Executive Summary & Mechanistic Rationale N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4) is a highly lipophilic, doubly protected prodrug derivative of the broad-spectrum fluoroquinolone ciprofloxacin[1][2]. In t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4) is a highly lipophilic, doubly protected prodrug derivative of the broad-spectrum fluoroquinolone ciprofloxacin[1][2]. In this molecular architecture, the C3-carboxylic acid is masked as a benzyl ester, and the C7-piperazine secondary amine is N-benzylated.

The Causality of Experimental Design: Standard in vitro antimicrobial susceptibility testing (AST) relies on the direct binding of the antibiotic to bacterial DNA gyrase or Topoisomerase IV. Because the free C3-carboxylate is an absolute structural requirement for this target binding, fully protected ester prodrugs exhibit little to no intrinsic activity in standard Mueller-Hinton Broth (MHB)[3].

However, the N-benzyl modification at the C7 position profoundly alters the compound's pharmacological profile. Once the ester is cleaved intracellularly by host enzymes, the resulting active metabolite (N-benzyl ciprofloxacin) accumulates up to 50-fold more in macrophages than the parent ciprofloxacin. Crucially, this metabolite successfully evades bacterial efflux pumps (such as NorA) and host transporters (like Mrp4)[4][5].

Therefore, evaluating this compound requires a self-validating biphasic approach :

  • Esterase-Supplemented Broth Microdilution: To prove that the lack of activity in standard broth is due to prodrug stability, and to determine the Minimum Inhibitory Concentration (MIC) of the enzymatically released active moiety.

  • Intracellular Infection Models: To demonstrate the lipophilicity-driven cellular penetration and subsequent intracellular activation.

Metabolic Activation Pathway

G P N-Benzyl Ciprofloxacin Benzyl Ester (Inactive Prodrug) M Cellular Internalization (Macrophage/Tissue) P->M High Lipophilicity Membrane Permeation E Ester Hydrolysis (Intracellular Esterases) M->E Host Cell Processing A N-Benzyl Ciprofloxacin (Active Metabolite) E->A Cleavage of C3-Benzyl Ester T DNA Gyrase / Topo IV Inhibition A->T Target Binding & Efflux Evasion (Mrp4/NorA) D Intracellular Bacterial Eradication T->D Cell Death

Metabolic activation pathway of N-Benzyl Ciprofloxacin Benzyl Ester in intracellular models.

Experimental Protocols

Protocol A: Esterase-Supplemented Broth Microdilution (MIC)

Purpose: To evaluate extracellular antimicrobial activity by simulating serum/tissue esterase cleavage, proving the prodrug mechanism.

  • Causality Checkpoint: Standard MHB lacks the esterases required to unmask the prodrug. Adding Porcine Liver Esterase (PLE) provides the catalytic environment to cleave the C3-benzyl ester, releasing the active N-benzyl ciprofloxacin[3].

  • Self-Validating System: If the unsupplemented prodrug well shows high antimicrobial activity, the system flags a false positive (indicating spontaneous hydrolysis, contamination, or an impure batch).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve N-Benzyl Ciprofloxacin Benzyl Ester in 100% DMSO to a stock concentration of 10 mg/mL.

  • Media Setup: Prepare two sets of Cation-Adjusted Mueller-Hinton Broth (CAMHB). Supplement one set with 10 U/mL Porcine Liver Esterase (PLE).

  • Serial Dilution: Dispense 50 µL of media into 96-well plates. Perform 2-fold serial dilutions of the prodrug (range: 64 µg/mL to 0.06 µg/mL). Ensure final DMSO concentration remains ≤1%. Include Ciprofloxacin as a positive control.

  • Inoculation: Prepare a 0.5 McFarland suspension of Staphylococcus aureus (ATCC 29213). Dilute 1:100 and add 50 µL to each well (final inoculum: 5×105 CFU/mL).

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is the lowest concentration with no visible growth.

Protocol B: Intracellular Antimicrobial Efficacy in J774 Macrophages

Purpose: To quantify the eradication of intracellular pathogens leveraging the high cellular accumulation and efflux evasion of the N-benzyl derivative[4].

  • Causality Checkpoint: To prove the drug works inside the cell, all extracellular bacteria must be eliminated prior to treatment. Gentamicin is used because it rapidly kills extracellular bacteria but cannot penetrate the macrophage membrane.

  • Self-Validating System: Plating the extracellular supernatant after Gentamicin treatment must yield 0 CFU. If colonies grow, the assay is invalid as the readout would conflate extracellular and intracellular killing.

Step-by-Step Methodology:

  • Cell Seeding: Seed J774 murine macrophages in 24-well tissue culture plates at 1×105 cells/well in RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Opsonization & Infection: Opsonize S. aureus with 10% human serum for 30 mins. Infect macrophages at a Multiplicity of Infection (MOI) of 10:1. Incubate for 1 hour to allow phagocytosis.

  • Extracellular Eradication: Wash wells 3x with PBS. Add media containing 50 µg/mL Gentamicin for 45 minutes. Validation step: Plate 50 µL of the supernatant to confirm extracellular sterility.

  • Drug Treatment: Wash wells 3x with PBS. Add fresh media containing N-Benzyl Ciprofloxacin Benzyl Ester (at 1x, 4x, and 10x the esterase-supplemented MIC).

  • Lysis & Enumeration: After 24 hours of incubation, wash cells and lyse using 0.1% Triton X-100 in sterile water for 5 minutes. Serially dilute the lysate and plate on Tryptic Soy Agar (TSA). Incubate overnight and calculate Log₁₀ CFU/mL reduction compared to untreated controls.

Quantitative Data Presentation

The following tables summarize the expected pharmacological behavior of the compound based on its structural modifications and interaction with host enzymes[3][4].

Table 1: Comparative MIC Values (µg/mL) against S. aureus ATCC 29213

CompoundStandard CAMHB (No Esterase)CAMHB + PLE (10 U/mL)Interpretation
Ciprofloxacin (Control)0.250.25Active; unaffected by esterase
N-Benzyl Cipro Benzyl Ester > 64.00.5 - 1.0Prodrug; requires enzymatic activation

Table 2: Intracellular Antimicrobial Efficacy in J774 Macrophages (24h Post-Infection)

TreatmentExtracellular ConcentrationLog₁₀ CFU Reduction (vs. Control)Cellular Dynamics
Untreated Control 0 µg/mL0.0Baseline intracellular replication
Ciprofloxacin 1.0 µg/mL~ 1.2Limited by Mrp4 efflux pumps
N-Benzyl Cipro Benzyl Ester 1.0 µg/mL~ 2.8 - 3.5High accumulation; evades Mrp4 efflux

References

  • Benchchem. N-Benzyl Ciprofloxacin Benzyl Ester | CAS 1391052-64-4. Available at: 1

  • Michot et al. (UCL). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Susceptibility to Efflux Transporters. Available at: 4

  • LGC Standards. N-Benzyl Ciprofloxacin Benzyl Ester Chemical Data. Available at: 2

  • ResearchGate. Preparation of the 7-(4-(piperazin-1-yl)) derivatives of ciprofloxacin. Available at: 5

  • Journal of Medicinal Chemistry (ACS). Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release. Available at: 3

Sources

Application

Application Note: A Robust Protocol for the Preparation of N-Benzyl Ciprofloxacin Benzyl Ester for High-Throughput LC-MS Analysis

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and subsequent sample preparation of N-Benzyl Ciprofloxacin Benzyl Ester for analysis by Liquid Chromatograp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis, purification, and subsequent sample preparation of N-Benzyl Ciprofloxacin Benzyl Ester for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). The derivatization of the parent ciprofloxacin molecule, a widely used fluoroquinolone antibiotic, through N-benzylation of the piperazine ring and esterification of the carboxylic acid group significantly increases its lipophilicity. This alteration in physicochemical properties necessitates a tailored sample preparation protocol to ensure accurate and reproducible quantification in complex matrices. This guide is intended for researchers, scientists, and drug development professionals working on the development of new ciprofloxacin analogues or requiring a robust analytical workflow for lipophilic derivatives of fluoroquinolone antibiotics. The methodologies described herein are grounded in established chemical principles and validated analytical practices to ensure scientific integrity and reliable results.

Introduction: The Rationale for Derivatization and the Need for a Specialized Protocol

Ciprofloxacin is a potent second-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[3] In the realm of drug discovery and development, the chemical modification of existing antibiotic scaffolds is a common strategy to enhance potency, broaden the spectrum of activity, improve pharmacokinetic properties, and overcome bacterial resistance.

The introduction of a benzyl group at the N-4 position of the piperazine ring and the esterification of the C-3 carboxylic acid to a benzyl ester results in N-Benzyl Ciprofloxacin Benzyl Ester, a significantly more lipophilic analogue. This increased lipophilicity can influence the compound's membrane permeability, cellular uptake, and interaction with efflux pumps.[4] Consequently, a robust and reliable analytical method is paramount for the accurate characterization and quantification of this derivative in various experimental settings.

Standard LC-MS protocols for the analysis of polar compounds like ciprofloxacin are often unsuitable for its lipophilic derivatives. This application note addresses this gap by providing a detailed methodology, from the chemical synthesis of the target compound to its final preparation for LC-MS analysis, ensuring high recovery and minimal matrix effects.

Synthesis of N-Benzyl Ciprofloxacin Benzyl Ester

The synthesis of N-Benzyl Ciprofloxacin Benzyl Ester is a two-step process involving the N-benzylation of the piperazine moiety of ciprofloxacin, followed by the esterification of the carboxylic acid group.

Materials and Reagents for Synthesis
Reagent/MaterialGradeSupplier
Ciprofloxacin Hydrochloride≥98%Sigma-Aldrich
Benzyl Bromide99%Acros Organics
Benzyl Alcohol≥99%J.T. Baker
Triethylamine (TEA)≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Dichloromethane (DCM)HPLC GradeFisher Scientific
N,N'-Dicyclohexylcarbodiimide (DCC)99%Acros Organics
4-Dimethylaminopyridine (DMAP)≥99%Sigma-Aldrich
Sodium BicarbonateACS ReagentFisher Scientific
Anhydrous Sodium SulfateACS ReagentFisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Benzyl Esterification cipro_free Ciprofloxacin (Free Base) tea_dmf TEA, DMF cipro_free->tea_dmf benzyl_bromide Benzyl Bromide benzyl_bromide->tea_dmf n_benzyl_cipro N-Benzyl Ciprofloxacin tea_dmf->n_benzyl_cipro Stir at RT dcc_dmap DCC, DMAP, DCM n_benzyl_cipro->dcc_dmap benzyl_alcohol Benzyl Alcohol benzyl_alcohol->dcc_dmap final_product N-Benzyl Ciprofloxacin Benzyl Ester dcc_dmap->final_product Stir at 0°C to RT purification Purification (Column Chromatography) final_product->purification Sample_Prep_Workflow cluster_extraction Extraction & Cleanup sample_is 1. Plasma/Sample + Internal Standard ppt 2. Protein Precipitation (Cold ACN) sample_is->ppt vortex_centrifuge 3. Vortex & Centrifuge ppt->vortex_centrifuge supernatant 4. Collect Supernatant vortex_centrifuge->supernatant lle 5. Liquid-Liquid Extraction (MTBE) supernatant->lle organic_layer 6. Collect Organic Layer lle->organic_layer evaporate 7. Evaporate to Dryness organic_layer->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. LC-MS Analysis reconstitute->analysis

Sources

Method

Application Note: Synthesis and Pharmacological Profiling of Fluoroquinolone Derivatives Utilizing N-Benzyl Ciprofloxacin Benzyl Ester Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Introduction & Mechanistic Rationale Ciprofloxacin is a broad-spectrum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that targets bacterial DNA gyrase and topoisomerase IV. However, the rise of multidrug-resistant (MDR) bacteria, driven largely by the overexpression of bacterial efflux pumps (e.g., NorA in Staphylococcus aureus), necessitates the development of next-generation fluoroquinolone derivatives[1].

Modifying the ciprofloxacin core requires a robust, orthogonal protection strategy. The secondary amine of the C7-piperazine ring and the C3-carboxylic acid are both highly reactive. N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4) [2] and its partially protected counterpart, O-Benzyl Ciprofloxacin , serve as critical intermediates in modern drug discovery.

The Strategic Advantage of Benzyl Protection
  • Orthogonal Deprotection (Chemical Rationale): Benzyl esters and N-benzyl amines can be quantitatively cleaved via catalytic hydrogenolysis (Pd/C, H 2​ ) under mild, neutral conditions. This is strictly required when synthesizing complex, fragile molecules like "Trojan Horse" sideromycins (siderophore-antibiotic conjugates), where harsh acidic or basic deprotection would destroy sensitive hydroxamate or amide linkages[3].

  • Efflux Pump Evasion (Pharmacological Rationale): Benzylation of the N4-piperazine nitrogen dramatically alters the physicochemical profile of the drug. N-benzyl ciprofloxacin derivatives exhibit a ~50-fold higher accumulation in macrophages compared to standard ciprofloxacin and are virtually insensitive to the bacterial NorA/Lde efflux pumps and the mammalian Mrp4 transporter[1].

SynthWorkflow Cipro Ciprofloxacin (Starting Material) BocCipro N-Boc Ciprofloxacin (Amine Protected) Cipro->BocCipro Boc2O, NaHCO3, DMF BocCiproBn N-Boc Ciprofloxacin Benzyl Ester (Acid Protected) BocCipro->BocCiproBn Benzyl Bromide, 90°C OBnCipro O-Benzyl Ciprofloxacin (Amine Reactive) BocCiproBn->OBnCipro HCl or TFA (Boc Deprotection) NBnCiproBn N-Benzyl Ciprofloxacin Benzyl Ester (Fully Protected) OBnCipro->NBnCiproBn Benzyl Chloride, Et3N Conjugate Ciprofloxacin Conjugate (e.g., Sideromycin) OBnCipro->Conjugate 1. Conjugation 2. Pd/C, H2 (Deprotection)

Synthetic workflow for benzyl-protected ciprofloxacin intermediates and derivatives.

Quantitative Pharmacological Profiling

The table below summarizes the causality between structural modification (benzylation/conjugation) and the resulting pharmacological behavior, validating the use of these intermediates in drug design[1][3].

Table 1: Comparative Pharmacological Properties of Ciprofloxacin Derivatives

CompoundMIC vs S. aureus (μg/mL)Macrophage Accumulation (Fold vs Extracellular)Susceptibility to NorA Efflux (Bacteria)Susceptibility to Mrp4 Efflux (Mammalian)
Ciprofloxacin 0.25~3-foldHighHigh
N-Benzyl Ciprofloxacin 0.5 - 1.0~50-foldInsensitiveLow
O-Benzyl Ciprofloxacin >32 (Inactive)N/A (Prodrug intermediate)N/AN/A
Sideromycin Conjugate 0.5 - 1.0Target-specific (Iron-transport)LowLow

Experimental Protocols

The following protocols represent a self-validating system. Each step includes mechanistic causality to ensure researchers understand why specific conditions are chosen, minimizing failed syntheses.

Protocol A: Synthesis of O-Benzyl Ciprofloxacin (Amine-Reactive Intermediate)

Direct esterification of ciprofloxacin fails due to its zwitterionic nature. We must first mask the secondary amine using a tert-butyloxycarbonyl (Boc) group[3].

  • N-Boc Protection: Suspend Ciprofloxacin (1.0 eq, 3.05 mmol) and NaHCO 3​ (5.0 eq, 15.24 mmol) in 25 mL of anhydrous DMF.

    • Causality: DMF is strictly required to solubilize the polar quinolone core. NaHCO 3​ is selected as a mild base to deprotonate the carboxylic acid and secondary amine without causing epimerization or degradation.

  • Add Boc-anhydride (1.2 eq, 3.76 mmol) and stir at room temperature under Argon for 2 hours. Monitor via TLC (DCM:MeOH 9:1) until the zwitterion spot disappears.

  • Benzylation: To the same reaction pot, add Benzyl Bromide (4.5 eq, 13.64 mmol). Heat the oil bath to 90 °C and stir for 1 hour.

    • Causality: The carboxylate is only a moderate nucleophile; elevated temperature is mandatory to drive the esterification to completion[3].

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Boc-Deprotection: Dissolve the crude N-Boc Ciprofloxacin Benzyl Ester in 10 mL of DCM. Add 4M HCl in Dioxane (10 mL) at 0 °C. Stir for 2 hours at room temperature. Concentrate to yield O-Benzyl Ciprofloxacin hydrochloride as a white solid.

Protocol B: Synthesis of N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4)

This fully protected derivative is utilized as a lipophilic analytical standard and a precursor for evaluating efflux pump evasion[1][2].

  • Dissolve O-Benzyl Ciprofloxacin hydrochloride (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (TEA, 3.0 eq) to neutralize the hydrochloride salt and act as an acid scavenger.

  • Cool the mixture to 0 °C and add Benzyl Chloride (1.1 eq) dropwise.

  • Warm to room temperature and stir for 12 hours.

  • Validation: Confirm product formation via LC-MS (Expected [M+H] + = 512.2). Purify via silica gel chromatography (Hexanes:Ethyl Acetate gradient) to isolate the fully protected compound.

Protocol C: Global Deprotection via Catalytic Hydrogenolysis

Used to yield the final active drug (e.g., Sideromycin) without hydrolyzing fragile amide bonds[3].

  • Dissolve the benzyl-protected ciprofloxacin conjugate in MS-grade Methanol in an HCl-washed round-bottom flask.

  • Add 10% Pd/C (10% w/w relative to the substrate).

  • Purge the flask with Argon (3x vacuum/Argon cycles).

  • Expose the reaction to H 2​ gas via a balloon (~1 atm). Stir vigorously at room temperature for 4-6 hours.

    • Causality: The palladium catalyst selectively adsorbs the benzyl groups, cleaving the C-O and C-N bonds via hydrogen insertion, leaving the fluoroquinolone core entirely intact.

  • Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to yield the fully deprotected, active fluoroquinolone derivative.

Mechanistic Pathway Visualization

EffluxEvasion Cipro Standard Ciprofloxacin Macrophage Macrophage Entry Cipro->Macrophage NorA NorA/Lde Efflux (Bacteria) Cipro->NorA Susceptible NBnCipro N-Benzyl Ciprofloxacin NBnCipro->Macrophage Accumulation High Intracellular Accumulation NBnCipro->Accumulation Insensitive to NorA Mrp4 Mrp4 Efflux Pump Macrophage->Mrp4 Cipro recognized Macrophage->Accumulation N-Bn Cipro evades Mrp4 Clearance Rapid Cellular Clearance Mrp4->Clearance NorA->Clearance

Mechanism of efflux pump evasion and cellular accumulation by N-benzyl ciprofloxacin.

References

  • Wencewicz, T. A., Long, T. E., Möllmann, U., & Miller, M. J. (2013). "Trihydroxamate Siderophore-Fluoroquinolone Conjugates are Selective Sideromycin Antibiotics that Target Staphylococcus aureus." Bioconjugate Chemistry, 24(3), 473–486. URL:[Link]

  • Lemaire, S., Van Bambeke, F., & Tulkens, P. M. (2014). "Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, and Susceptibility to Efflux Transporters." Pharmaceutical Research, 31(5), 1293-1303. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Benzyl Ciprofloxacin Benzyl Ester

Welcome to the technical support center for the synthesis of N-Benzyl Ciprofloxacin Benzyl Ester. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the modi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Benzyl Ciprofloxacin Benzyl Ester. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the modification of fluoroquinolone antibiotics. Here, we address common challenges and frequently asked questions to help you improve reaction yields, minimize side products, and streamline your purification process.

Overview of the Synthesis

The synthesis of N-Benzyl Ciprofloxacin Benzyl Ester involves two primary transformations of the ciprofloxacin molecule: esterification of the C-3 carboxylic acid and N-alkylation of the secondary amine on the C-7 piperazine ring. The order of these steps is critical for achieving a high yield and simplifying purification. The most common and effective strategy involves a two-step process:

  • Benzyl Esterification: The carboxylic acid of ciprofloxacin is first converted to a benzyl ester. This "protects" the acidic proton and increases the molecule's solubility in organic solvents, facilitating the subsequent N-alkylation step.

  • N-Benzylation: The secondary amine of the piperazine ring on the ciprofloxacin benzyl ester intermediate is then alkylated using a benzyl halide.

This sequential approach prevents undesirable side reactions, such as the formation of salts between the basic piperazine and the acidic carboxylic acid, which can hinder reactivity.

Reaction Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Benzyl Esterification cluster_1 Step 2: N-Benzylation Cipro Ciprofloxacin Reagents1 Benzyl Bromide (BnBr) Base (e.g., K₂CO₃) Solvent (e.g., DMF) Cipro->Reagents1 Intermediate Ciprofloxacin Benzyl Ester Reagents1->Intermediate Heat Reagents2 Benzyl Chloride (BnCl) Base (e.g., Et₃N) Solvent (e.g., CH₂Cl₂) Intermediate->Reagents2 FinalProduct N-Benzyl Ciprofloxacin Benzyl Ester Intermediate->FinalProduct Purification (Chromatography) Reagents2->FinalProduct Stir at RT

Caption: General two-step workflow for N-Benzyl Ciprofloxacin Benzyl Ester synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is a two-step synthesis recommended over a one-pot reaction?

A one-pot synthesis attempting both esterification and N-alkylation simultaneously is prone to several issues. Ciprofloxacin is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (piperazine amine) functional groups.[1] In the presence of a base for N-alkylation, the carboxylic acid will be deprotonated, forming a carboxylate salt. This salt is poorly soluble in many organic solvents and the negatively charged carboxylate is unreactive towards esterification with benzyl halide. By first forming the benzyl ester, the zwitterionic nature is eliminated, leading to a more tractable intermediate for the subsequent N-alkylation step.[2]

Q2: What is the best choice of base for each step?

  • For Esterification: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. These bases are strong enough to deprotonate the carboxylic acid, facilitating its reaction with benzyl bromide, but are generally not basic enough to cause significant side reactions. They are also easily removed by filtration after the reaction.

  • For N-Alkylation: A tertiary amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is preferred.[3] These bases act as acid scavengers, neutralizing the HBr or HCl formed during the reaction, without competing as nucleophiles. Using a stronger, inorganic base like K₂CO₃ is also an option but may require a more polar solvent like DMF.[4]

Q3: Which solvent is most appropriate for each reaction?

  • For Esterification: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended. These solvents effectively dissolve the starting ciprofloxacin and facilitate the Sₙ2 reaction between the carboxylate and benzyl bromide.

  • For N-Alkylation: Dichloromethane (DCM) or acetonitrile (ACN) are excellent choices.[5][6] The ciprofloxacin benzyl ester intermediate has much better solubility in these less polar solvents compared to the starting material. These solvents also make product workup and purification simpler.

Q4: Can I use benzyl alcohol instead of a benzyl halide for the esterification?

While possible via methods like Fischer esterification (using a strong acid catalyst), this approach is generally less efficient for this specific substrate. Fischer esterification requires harsh acidic conditions and high temperatures, which can lead to degradation of the sensitive fluoroquinolone core.[7] The reaction of a carboxylate with a benzyl halide is a more reliable and higher-yielding method under milder conditions. Alternatively, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole) could be used to couple benzyl alcohol with the carboxylic acid, a method often employed when direct alkylation is inefficient.[2]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield of Ciprofloxacin Benzyl Ester (Step 1) 1. Insufficient Base: The carboxylic acid was not fully deprotonated, preventing reaction. 2. Poor Solvent Choice: Ciprofloxacin has poor solubility in many common organic solvents. 3. Inactive Benzyl Bromide: The reagent may have degraded over time.1. Use at least 1.5-2.0 equivalents of a suitable base (e.g., K₂CO₃). 2. Ensure you are using a polar aprotic solvent like anhydrous DMF or DMSO. 3. Use freshly opened or purified benzyl bromide. Check the reagent by TLC or NMR if in doubt.
Low Yield of Final Product (Step 2) 1. Steric Hindrance: The piperazine nitrogen is a secondary amine, and the bulky ciprofloxacin structure can slow the reaction. 2. Base Incompatibility: The chosen base may be too weak to effectively scavenge the acid byproduct. 3. Over-alkylation: Formation of a quaternary ammonium salt can consume the product.1. Increase the reaction time and/or gently heat the reaction (e.g., to 40 °C). Ensure you are using a sufficiently reactive benzyl halide (benzyl bromide is more reactive than benzyl chloride). 2. Use 1.5-2.0 equivalents of triethylamine. For stubborn reactions, consider a stronger, non-nucleophilic base. 3. Use only a slight excess (1.1-1.2 equivalents) of the benzyl halide to minimize the risk of dialkylation.[4]
Multiple Spots on TLC Analysis 1. Starting Material Present: Incomplete conversion in either step. 2. Mono-benzylated Intermediate: In a one-pot attempt, only one of the two reactions may have occurred. 3. Side Products: Over-alkylation at the piperazine nitrogen or other side reactions. 4. Degradation: Fluoroquinolones can be sensitive to light.[7]1. Allow the reaction to run longer or consider a modest increase in temperature. Confirm completion by TLC before workup. 2. This highlights the importance of the two-step approach. Isolate and purify the benzyl ester intermediate before proceeding. 3. Use careful stoichiometry. The primary side product is often the N,N-dibenzylated quaternary salt. This can be minimized by slow addition of the alkylating agent. 4. Conduct the reaction in a flask protected from light (e.g., wrapped in aluminum foil).
Difficulty in Product Purification 1. Similar Polarity of Products: The desired product and unreacted starting material or side products may have similar Rf values on TLC. 2. Product is a Salt: If an acid scavenger is not used effectively in Step 2, the product may form an ammonium salt, which can streak on silica gel.1. Use a shallow gradient during column chromatography to improve separation. Consider different solvent systems (e.g., DCM/Methanol, Ethyl Acetate/Hexanes with a small amount of triethylamine).[8] 2. Before purification, perform an aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) to neutralize any salts and ensure the product is in its free base form.
Visualizing Potential Side Reactions

Side_Reactions CP_Ester Ciprofloxacin Benzyl Ester (Intermediate) Desired_Product Desired Product (N-Mono-benzylated) CP_Ester->Desired_Product + 1 eq. BnCl BnCl Benzyl Chloride (BnCl) Side_Product Side Product (N,N-Dibenzylated Quaternary Salt) Desired_Product->Side_Product + Excess BnCl

Caption: Competing reactions during the N-alkylation step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ciprofloxacin Benzyl Ester (Intermediate)
  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add ciprofloxacin (1.0 equiv).

  • Solvent & Base: Add anhydrous DMF to form a suspension. Add finely ground potassium carbonate (K₂CO₃, 2.0 equiv).

  • Reagent Addition: Stir the mixture vigorously for 15 minutes at room temperature. Add benzyl bromide (1.2 equiv) dropwise.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in DCM).

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate should form.

  • Isolation: Filter the solid, wash thoroughly with water, and dry under vacuum to yield the ciprofloxacin benzyl ester. The product can be used in the next step without further purification if TLC shows a clean conversion.

Protocol 2: Synthesis of N-Benzyl Ciprofloxacin Benzyl Ester (Final Product)
  • Preparation: Dissolve the ciprofloxacin benzyl ester (1.0 equiv) from the previous step in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (Et₃N, 2.0 equiv).[3]

  • Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add benzyl chloride (1.2 equiv) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by TLC. A similar protocol has been used for related N-alkylations of ciprofloxacin.[9]

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of 0-5% methanol in dichloromethane) to afford the pure N-Benzyl Ciprofloxacin Benzyl Ester.[8]

References

  • Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules. Available at: [Link]

  • Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. Pharmaceuticals (Basel). Available at: [Link]

  • Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry. Available at: [Link]

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation and Efflux by the Human ATP-Binding Cassette Transporter MRP4. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Studies on the antimicrobial properties of N-acylated ciprofloxacins. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Expert Opinion on Drug Discovery. Available at: [Link]

  • Cesium hydroxide promotes a selective N-monoalkylation of primary amines... Organic Letters. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Optimization

identifying degradation products of N-Benzyl Ciprofloxacin Benzyl Ester

Welcome to the Technical Support Center for forced degradation and LC-MS/MS analysis of N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4)[1]. As a doubly protected fluoroquinolone derivative, this compound presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for forced degradation and LC-MS/MS analysis of N-Benzyl Ciprofloxacin Benzyl Ester (CAS 1391052-64-4)[1]. As a doubly protected fluoroquinolone derivative, this compound presents unique analytical challenges compared to its parent drug, Ciprofloxacin.

This guide is designed for analytical scientists and drug development professionals. It provides field-proven, self-validating protocols, mechanistic insights, and troubleshooting steps to accurately identify degradation products during stability indicating assays.

Part 1: Mechanistic Pathways & Quantitative Data

Before diving into sample preparation, it is critical to understand the intrinsic vulnerabilities of the molecule. N-Benzyl Ciprofloxacin Benzyl Ester contains three primary sites susceptible to degradation:

  • The Benzyl Ester Linkage: Highly susceptible to base/acid-catalyzed hydrolysis[2].

  • The N-Benzyl Piperazine Ring: Susceptible to oxidative cleavage and photolytic ring opening[3].

  • The Fluoroquinolone Core: Susceptible to UV-induced defluorination[3].

Degradation Pathway Visualization

G Parent N-Benzyl Ciprofloxacin Benzyl Ester [M+H]+ m/z 512.2 Hydrolysis N-Benzyl Ciprofloxacin [M+H]+ m/z 422.2 Parent->Hydrolysis Base/Acid Hydrolysis (-90 Da) Debenzylation Ciprofloxacin Benzyl Ester [M+H]+ m/z 422.2 Parent->Debenzylation Oxidative Cleavage (-90 Da) CIP Ciprofloxacin (CIP) [M+H]+ m/z 332.1 Hydrolysis->CIP Oxidative Cleavage (-90 Da) Debenzylation->CIP Base/Acid Hydrolysis (-90 Da) Photo Piperazine Cleavage & Defluorination Products CIP->Photo UV / H2O2 Photolysis (Ring Opening / -HF)

Figure 1: Primary degradation pathways of N-Benzyl Ciprofloxacin Benzyl Ester under stress.

Table 1: Quantitative Mass Spectrometry Data for Degradation Products

To successfully identify these degradants, configure your LC-MS/MS method to monitor the following exact masses and diagnostic fragments.

Degradation ProductMolecular FormulaExact Mass[M+H]+Primary Stress ConditionDiagnostic MS/MS Fragments
N-Benzyl Ciprofloxacin Benzyl Ester C31H30FN3O3512.23N/A (Parent)m/z 422.18, 91.05
N-Benzyl Ciprofloxacin C24H24FN3O3422.18Alkaline / Acidicm/z 332.14, 91.05
Ciprofloxacin Benzyl Ester C24H24FN3O3422.18Oxidativem/z 314.15, 108.05
Ciprofloxacin C17H18FN3O3332.14Combined Stressm/z 314.13, 288.15, 245.10
Defluorinated Ciprofloxacin C17H19N3O4330.14Photolytic (UV)m/z 312.13, 286.15

Part 2: Self-Validating Forced Degradation Protocol

To comply with ICH Q1A(R2) guidelines, stress testing must be performed to establish the inherent stability characteristics of the drug substance[4]. The following protocol is designed as a self-validating system to ensure that observed degradation is a true result of the stressor, not an artifact of sample preparation.

Step-by-Step Methodology

1. Stock Solution Preparation:

  • Action: Dissolve 1.0 mg/mL of N-Benzyl Ciprofloxacin Benzyl Ester in 100% HPLC-grade Acetonitrile (ACN).

  • Causality: This compound is highly lipophilic due to the dual benzyl protection. Using pure ACN prevents premature spontaneous hydrolysis that occurs in aqueous-organic mixtures[2].

2. Alkaline Stress (Hydrolysis):

  • Action: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Incubate at 70°C for 4 hours. Immediately quench by adding 1 mL of 0.1 N HCl.

  • Causality: Hydroxide ions nucleophilically attack the carbonyl carbon of the benzyl ester, driving rapid hydrolysis[2]. Ciprofloxacin derivatives typically show ~24% degradation under these exact conditions[4].

3. Oxidative Stress (Cleavage):

  • Action: Mix 1 mL of stock solution with 1 mL of 3% H2O2. Incubate at 70°C for 4 hours. Quench with 1 mL of 0.1 M Sodium Thiosulfate.

  • Causality: Reactive oxygen species target the electron-rich nitrogen atoms on the piperazine ring, leading to N-oxide formation and subsequent N-debenzylation[3]. Historically, oxidation yields the highest degradation rate (~40%) for ciprofloxacin analogs[4].

4. Photolytic Stress (UV Degradation):

  • Action: Expose a 0.5 mg/mL solution (in a quartz cuvette) to UV radiation (254 nm) for 5 days.

  • Causality: Fluoroquinolones absorb strongly in the UV range, triggering excitation of the quinolone core. This leads to defluorination (loss of HF) and oxidation of the cyclopropyl group[3].

System Self-Validation Checks

To ensure the integrity of the protocol, you must pass the following two validation gates before analyzing the data:

  • Quenching Verification (Zero-Time Spike): Pre-mix the stressor (e.g., NaOH) and the quencher (e.g., HCl) in a vial, then add the API stock. Inject immediately. If degradation products are observed, your quenching strategy is ineffective, and the experiment must be redesigned.

  • Mass Balance Check: Calculate the sum of the peak areas of the parent compound and all identified degradation products (adjusted for MS response factors). The total must equal 90-110% of the unstressed control peak area. A failure indicates that degradants have precipitated out of solution or degraded into volatile, undetectable fragments.

Part 3: LC-MS/MS Troubleshooting & FAQs

Q: I am seeing a major degradation peak at m/z 422.2 in my alkaline stress samples, but I cannot distinguish if it is N-Benzyl Ciprofloxacin or Ciprofloxacin Benzyl Ester. How do I differentiate them? A: Both ester hydrolysis and N-debenzylation result in a neutral loss of ~90 Da (the benzyl group). However, alkaline conditions heavily favor ester hydrolysis over N-debenzylation due to the direct nucleophilic attack of the hydroxide ion on the ester carbonyl[2]. To definitively differentiate them, evaluate your MS/MS spectra:

  • Ciprofloxacin Benzyl Ester will exhibit a characteristic neutral loss of benzyl alcohol (108 Da) from the intact ester moiety, yielding a fragment at m/z 314.

  • N-Benzyl Ciprofloxacin will lack the 108 Da loss, but will show a prominent tropylium ion peak at m/z 91, and a neutral loss of the N-benzyl group (91 Da) yielding the ciprofloxacin core at m/z 332.

Q: During oxidative stress (3% H2O2), my parent peak disappears, but I don't see the expected m/z 332.1 (Ciprofloxacin). What happened? A: Ciprofloxacin's piperazine ring is highly susceptible to severe oxidation[3]. Rather than stopping cleanly at N-debenzylation (yielding m/z 332.1), prolonged oxidative stress often leads to complete piperazine ring cleavage. Look for lower molecular weight fragments corresponding to formyl or acetyl amides attached to the quinolone core, or complete loss of the piperazine ring altogether.

Q: My unstressed control sample of N-Benzyl Ciprofloxacin Benzyl Ester is showing degradation in the autosampler before I even inject it. How do I prevent this? A: Benzyl esters are notoriously susceptible to spontaneous hydrolysis in unbuffered aqueous solutions at room temperature[2]. If your sample diluent contains water and is left in the autosampler for hours, baseline degradation will occur. Fix: Maintain your autosampler temperature at 4°C, use freshly prepared mobile phases, and ensure the sample diluent is a non-nucleophilic solvent (e.g., pure Acetonitrile) rather than a water/methanol mixture.

Q: Under UV stress, I am detecting a mass shift of -2 Da from the expected Ciprofloxacin core. Is this an instrument calibration error? A: No, this is a known photochemical degradation pathway. UV exposure of fluoroquinolones frequently leads to defluorination followed by hydroxylation (-19 Da for Fluorine + 17 Da for Hydroxyl = net -2 Da shift)[3]. You are likely observing the hydroxylated, defluorinated degradant at m/z 330.14.

Sources

Troubleshooting

Technical Support Center: N-Benzyl Ciprofloxacin Benzyl Ester Preparation &amp; Troubleshooting

Welcome to the Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals working with N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) in in vitro cell cult...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for scientists, researchers, and drug development professionals working with N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) in in vitro cell culture models.

Physicochemical Profile & The Causality of Solubility

To successfully formulate any compound for cell culture, one must first understand its molecular architecture. Native ciprofloxacin is a zwitterion at physiological pH (7.4), possessing both a basic piperazine ring and an acidic carboxylic acid. This zwitterionic nature renders the free base poorly soluble in both water and dimethyl sulfoxide (DMSO), typically necessitating the use of 0.1N HCl or the hydrochloride salt form for aqueous dissolution[1].

In contrast, N-Benzyl Ciprofloxacin Benzyl Ester is a synthetically protected derivative. The addition of a benzyl group to the piperazine nitrogen and a benzyl ester to the carboxylic acid eliminates the zwitterionic charges. This modification drastically increases the molecule's lipophilicity (LogP) and molecular weight (511.59 g/mol )[2][3].

The Causality: Because the ionizable groups are masked, this derivative is highly soluble in organic solvents like DMSO but practically insoluble in aqueous cell culture media[2]. If introduced directly into an aqueous environment without proper carrier solvents or rapid dispersion techniques, the hydrophobic forces will cause the compound to immediately crash out of solution (precipitate).

Comparative Solubility Data

The following table summarizes the quantitative solubility profiles to highlight the distinct handling requirements for this derivative compared to standard ciprofloxacin forms.

Compound VariantCAS NumberAqueous Sol. (pH 7.4)DMSO SolubilityOptimal Primary Solvent
Ciprofloxacin (Free Base) 85721-33-1Poor (< 1 mg/mL)Poor0.1N HCl[1]
Ciprofloxacin HCl 86393-32-0High (~35 mg/mL)ModerateSterile Water / Saline[4]
N-Benzyl Ciprofloxacin Benzyl Ester 1391052-64-4InsolubleHigh (≥ 20 mg/mL)Anhydrous DMSO[3]

Experimental Protocol: Step-by-Step Dissolution Workflow

To prevent micro-precipitation and ensure reproducible dosing in cell culture, follow this self-validating two-step dilution protocol.

Materials Required:

  • N-Benzyl Ciprofloxacin Benzyl Ester powder (CAS: 1391052-64-4)

  • Anhydrous DMSO (Cell culture grade, ≥99.9% purity)

  • Pre-warmed cell culture media (e.g., DMEM or RPMI, 37°C)

  • Vortex mixer and ultrasonic bath

Step 1: Preparation of the Concentrated Master Stock (10 mM)

  • Calculate Mass: For a 10 mM stock, dissolve 5.12 mg of N-Benzyl Ciprofloxacin Benzyl Ester in 1.0 mL of anhydrous DMSO.

  • Solubilization: Add the DMSO directly to the pre-weighed powder in a sterile microcentrifuge tube.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not entirely clear, place the tube in an ultrasonic water bath at room temperature for 2–5 minutes.

  • Validation Check: Hold the tube against a light source. The solution must be optically clear with no visible particulates. Any turbidity indicates incomplete dissolution.

Step 2: Aqueous Dilution for Cell Culture (Working Solution) Critical Principle: Never add aqueous media to the DMSO stock; always add the DMSO stock to the aqueous media to maintain an infinite sink condition and prevent localized precipitation.

  • Pre-warm Media: Ensure your target cell culture medium is pre-warmed to 37°C. Cold media reduces the solvation capacity and triggers immediate precipitation.

  • Rapid Dispersion: While creating a vortex in the pre-warmed media (using a magnetic stirrer or vigorous pipetting), add the required volume of the 10 mM DMSO stock dropwise.

  • DMSO Control: Ensure the final concentration of DMSO in the cell culture well does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity. A 1:200 dilution of the 10 mM stock yields a 50 µM final concentration at 0.5% DMSO.

Workflow Visualization

Workflow A N-Benzyl Ciprofloxacin Benzyl Ester (Powder) B Anhydrous DMSO (10 mM Master Stock) A->B C Vortex & Sonication (Clear Solution Check) B->C D Pre-warmed Media (37°C) Rapid Dropwise Addition C->D E Final Cell Culture (DMSO ≤ 0.5%) D->E

Workflow for N-Benzyl Ciprofloxacin Benzyl Ester preparation and cell culture media dilution.

Cellular Penetration & Activation Pathway

The addition of the benzyl and ester groups is a deliberate structural modification designed to enhance the lipophilicity of the molecule, thereby facilitating passive diffusion across the lipid bilayer of the cell membrane[2]. Once internalized, the benzyl ester is typically subject to cleavage by intracellular non-specific esterases, releasing the active carboxylic acid moiety required for binding to intracellular targets.

Pathway N N-Benzyl Ciprofloxacin Benzyl Ester (Lipophilic) M Cell Membrane (Lipid Bilayer) N->M Passive Diffusion E Intracellular Esterases (Cleavage of Benzyl Ester) M->E C Active Ciprofloxacin Derivative E->C Prodrug Activation D Intracellular Target Engagement C->D

Intracellular penetration and esterase-mediated activation pathway of the lipophilic derivative.

Troubleshooting & FAQs

Q1: My compound is precipitating as soon as I add it to the cell culture media. How do I fix this? A1: This is the most common issue with highly lipophilic esters. Precipitation occurs when the local concentration of the drug exceeds its aqueous solubility before it can disperse. Troubleshooting steps:

  • Ensure your media is pre-warmed to 37°C.

  • Add the DMSO stock dropwise while actively vortexing or swirling the media.

  • If precipitation persists, consider using a co-solvent system or a carrier protein. Adding the stock to media supplemented with 10% Fetal Bovine Serum (FBS) can help, as serum albumin acts as a hydrophobic carrier, binding the lipophilic drug and keeping it in solution[5].

Q2: Can I use water or PBS to make the primary stock solution? A2: No. Unlike Ciprofloxacin HCl, N-Benzyl Ciprofloxacin Benzyl Ester lacks the ionizable groups required for aqueous solvation. Attempting to dissolve it in water or PBS will result in a suspension, not a true solution, leading to inaccurate dosing and failed experiments. You must use anhydrous DMSO or DMF.

Q3: Does the presence of Fetal Bovine Serum (FBS) affect the efficacy of this compound? A3: Yes. Highly lipophilic compounds exhibit high protein binding affinity. While FBS will help keep the compound in solution by binding it to albumin, it will also reduce the free (unbound) concentration of the drug available to penetrate the cells[5]. You may need to perform a dose-response titration to account for the shift in the IC50/MIC caused by serum protein binding.

Q4: My DMSO stock froze in the refrigerator. Is the compound compromised? A4: DMSO freezes at 18.5°C, so it will solidify in a standard refrigerator (4°C) or freezer (-20°C). The compound is generally stable, but you must allow the stock to completely thaw at room temperature and vortex it thoroughly before use. Lipophilic compounds can sometimes precipitate during the freeze-thaw cycle, so perform a visual check for clarity or briefly sonicate the thawed tube.

References[2] Title: Synthesis, antimycobacterial and antibacterial activity of ciprofloxacin derivatives containing a N-substituted benzyl moiety

Sources

Optimization

optimizing catalytic hydrogenation of N-Benzyl Ciprofloxacin Benzyl Ester

Welcome to the Technical Support Center for fluoroquinolone synthesis and optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the glo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for fluoroquinolone synthesis and optimization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles encountered during the global deprotection of N-Benzyl Ciprofloxacin Benzyl Ester.

Removing both the benzyl ester (O-benzyl) and the piperazine-protecting group (N-benzyl) via catalytic hydrogenation presents a unique chemoselectivity challenge. While the ester cleaves readily, the basicity of the piperazine ring and the lability of the C-6 fluorine atom often lead to stalled reactions or irreversible byproduct formation. This guide synthesizes field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield recovery of pure Ciprofloxacin.

SECTION 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the benzyl ester cleave rapidly, but the N-benzyl group remains intact? A1: This is a classic case of catalyst poisoning driven by electronic effects. The O-benzyl cleavage is thermodynamically favorable and faces minimal steric hindrance. In contrast, the N-benzyl group is attached to the secondary amine of the piperazine ring. Amines are strong σ-donors that aggressively coordinate to the palladium surface, effectively blocking active catalytic sites and stalling the N-debenzylation process[1].

Q2: I increased the temperature and hydrogen pressure to force the N-debenzylation, but LC-MS shows a major byproduct with a mass of [M-18]. What is happening? A2: You are observing hydrodefluorination, a notorious side reaction in fluoroquinolone chemistry. The C-6 fluorine atom is highly susceptible to oxidative addition by Pd(0) species[2]. When you increase the thermal or barometric energy of the system, you overcome the activation energy for C–F bond cleavage. The net replacement of a fluorine atom (19 Da) with a hydrogen atom (1 Da) results in the [M-18] byproduct (m/z 314.1 instead of the expected m/z 332.1). This pathway is heavily exacerbated by the local basicity of the unprotonated piperazine ring[3].

Q3: How do I achieve complete N-debenzylation without triggering defluorination? A3: The solution requires modulating the electronics of the substrate. By conducting the hydrogenation in an acidic medium (e.g., using a methanol/acetic acid mixture or adding a stoichiometric amount of HCl), you protonate the piperazine nitrogen. This achieves two critical mechanistic goals:

  • It prevents the nitrogen lone pair from coordinating to and poisoning the Pd catalyst[1].

  • It reduces the overall basicity of the microenvironment, which significantly suppresses the Pd-catalyzed hydrodefluorination pathway[4]. Additionally, switching from standard Pd/C to Pearlman’s catalyst (Pd(OH)₂/C) provides a more active surface for N-debenzylation, allowing the reaction to proceed at ambient pressure and further mitigating defluorination risks[5].

SECTION 2: Optimization Logic Workflow

Below is the logical troubleshooting pathway for optimizing this specific hydrogenation.

OptimizationWorkflow Start N-Benzyl Ciprofloxacin Benzyl Ester Standard Standard Hydrogenation (Pd/C, H2, MeOH) Start->Standard Check1 Incomplete N-Debenzylation? Standard->Check1 Fix1 Add Acid (AcOH/HCl) or use Pd(OH)2/C Check1->Fix1 Yes Check2 Defluorination (M-18) Detected? Check1->Check2 No Fix1->Check2 Fix2 Lower Temp/Pressure Ensure Acidic pH Check2->Fix2 Yes Success Pure Ciprofloxacin Check2->Success No Fix2->Success

Fig 1: Logical workflow for troubleshooting catalytic hydrogenation of ciprofloxacin derivatives.

SECTION 3: Quantitative Condition Matrix

To illustrate the causality of reaction conditions on product distribution, the following table summarizes quantitative outcomes based on varying parameters.

Solvent SystemCatalystAdditiveTemp / PressureN-DebenzylationDefluorinationOverall Yield
MeOH10% Pd/CNone25°C, 1 atmIncomplete (<40%)Low (<5%)< 35%
MeOH10% Pd/CNone50°C, 5 atmComplete (>95%)High (>40%)< 30%
MeOH / AcOH (1:1)10% Pd/CNone25°C, 1 atmComplete (>90%)Low (<2%)82%
MeOH 20% Pd(OH)₂/C HCl (1.1 eq) 25°C, 1 atm Complete (>99%) None Detected > 92%

Note: The optimized condition (bottom row) leverages Pearlman's catalyst and stoichiometric acid to achieve near-quantitative yields without compromising the C-F bond.

SECTION 4: Self-Validating Experimental Protocol

This methodology outlines the optimized, acid-mediated global deprotection using Pearlman's catalyst. It is designed as a self-validating system, ensuring that any deviation is caught before the product is compromised.

Step 1: Reaction Assembly & Protonation

  • Weigh N-Benzyl Ciprofloxacin Benzyl Ester (1.0 eq, e.g., 5.0 mmol) and transfer it to a flame-dried Schlenk flask.

  • Dissolve the substrate in 50 mL of anhydrous Methanol (0.1 M concentration).

  • Add 1.1 equivalents of 4N HCl in dioxane (or glacial acetic acid).

    • Causality Check: This step immediately protonates the piperazine nitrogen, shifting it from a strong σ-donor to a non-coordinating salt, thereby protecting the catalyst[1][4].

  • Carefully add 20% Pd(OH)₂/C (Pearlman’s catalyst, 0.1 eq by weight) to the solution[5].

Step 2: Inert Purging & Hydrogenation

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask under a vacuum and backfill with Argon. Repeat this cycle three times to ensure the complete removal of oxygen (preventing catalyst deactivation and solvent ignition).

  • Evacuate the flask once more and backfill with H₂ gas via a balloon. Repeat the H₂ purge three times.

  • Stir the reaction vigorously (≥ 800 rpm) at 25°C.

Step 3: Self-Validation Checkpoints

  • Checkpoint 1 (T = 2.0 hours): Withdraw a 50 µL aliquot using a syringe. Filter it through a micro-pad of Celite to remove the palladium, dilute with HPLC-grade MeOH, and analyze via LC-MS.

    • Validation Criteria: Look for the disappearance of the starting material [M+H]+. You should observe the target Ciprofloxacin peak at m/z 332.1 .

    • Failure Mode: If a peak at m/z 314.1 is observed, hydrodefluorination is occurring[3]. Immediately halt the reaction by purging with Argon and lowering the temperature.

  • Checkpoint 2 (T = 4.0 hours): Repeat the LC-MS analysis. The reaction is complete when the mono-protected intermediate (m/z 422.2) is fully consumed.

Step 4: Workup & Isolation

  • Once complete, purge the flask thoroughly with Argon for 10 minutes to displace all hydrogen gas.

  • Filter the crude mixture through a tightly packed pad of Celite. Wash the pad with 3 x 20 mL of Methanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure at 35°C.

  • Validation of Purity: Triturate the resulting residue with cold diethyl ether. The Ciprofloxacin hydrochloride salt will precipitate as an off-white solid. Filter, wash with cold ether, and dry under a high vacuum.

SECTION 5: Comprehensive References

1.[5] A Salmochelin S4-Inspired Ciprofloxacin Trojan Horse Conjugate | ACS Infectious Diseases, acs.org,[Link] 2.[1] Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC, nih.gov,[Link] 3.[2] Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides - MDPI, mdpi.com,[Link] 4.[3] Efficient Synthesis of Potential Impurities in Levonadifloxacin (WCK 771) - PMC, nih.gov,[Link] 5.[4] Synthesis, Characterization & in Vitro Biological Studies of Novel N-Aryl Piperazinyl Fluoroquinolones. - RJPBCS, rjpbcs.com,[Link]

Sources

Troubleshooting

N-Benzyl Ciprofloxacin Benzyl Ester stability in aqueous buffers

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for N-Benzyl Ciprofloxacin Benzyl Ester. This resource is designed to provide in-depth guidance, troubleshoo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for N-Benzyl Ciprofloxacin Benzyl Ester. This resource is designed to provide in-depth guidance, troubleshooting advice, and frequently asked questions for professionals working with this ciprofloxacin prodrug. As Senior Application Scientists, we have compiled this information based on established scientific principles and extensive laboratory experience to ensure the integrity and success of your research.

Introduction

N-Benzyl Ciprofloxacin Benzyl Ester is a derivative of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin. The addition of benzyl groups to both the N-4 position of the piperazine ring and the C-3 carboxylic acid creates a more lipophilic molecule.[1][2] This modification is often explored in drug development to potentially enhance cell permeability, alter pharmacokinetic properties, or create a prodrug that releases the active ciprofloxacin molecule under specific physiological conditions.[3]

However, the stability of this esterified and N-substituted derivative in aqueous environments is a critical factor that can significantly impact experimental outcomes. This guide will address the key stability concerns and provide practical solutions for handling this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for N-Benzyl Ciprofloxacin Benzyl Ester in aqueous buffers?

The two most probable degradation pathways for N-Benzyl Ciprofloxacin Benzyl Ester in aqueous buffers are the hydrolysis of the benzyl ester and the cleavage of the N-benzyl group.

  • Ester Hydrolysis: The benzyl ester at the C-3 position is susceptible to hydrolysis, which is the primary degradation route for many ester prodrugs.[4] This reaction is often catalyzed by pH and temperature, yielding N-Benzyl Ciprofloxacin and benzyl alcohol. The rate of hydrolysis can be influenced by the presence of esterase enzymes, if present in the experimental system.[3]

  • N-Dealkylation: The N-benzyl group on the piperazine ring can also be cleaved, although this is generally a more stable linkage than the ester bond. This degradation would result in the formation of Ciprofloxacin Benzyl Ester and a benzyl byproduct.

Q2: How does pH affect the stability of N-Benzyl Ciprofloxacin Benzyl Ester?

The pH of the aqueous buffer is a critical determinant of the stability of N-Benzyl Ciprofloxacin Benzyl Ester.

  • Acidic Conditions (pH < 6): In acidic environments, the ester linkage is prone to acid-catalyzed hydrolysis. The rate of degradation is expected to increase as the pH decreases.[5] Furthermore, the protonation of the piperazine nitrogen may influence the overall conformation and stability of the molecule.

  • Neutral to Slightly Alkaline Conditions (pH 7-8): Around physiological pH, both ester hydrolysis and potential enzymatic degradation (if applicable) can occur. The stability in this range is crucial for in vitro and in vivo studies.

  • Alkaline Conditions (pH > 8): In alkaline solutions, base-catalyzed hydrolysis of the benzyl ester will be the predominant degradation pathway, leading to a more rapid breakdown of the compound.

It is important to note that the parent drug, ciprofloxacin, also exhibits pH-dependent solubility and activity.[6][7]

Q3: What is the expected impact of temperature on the stability of the compound?

As with most chemical reactions, the rate of degradation of N-Benzyl Ciprofloxacin Benzyl Ester will increase with temperature. For optimal stability, it is recommended to store stock solutions and experimental samples at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) and to minimize the time that the compound is kept at room temperature or elevated temperatures during experiments.

Q4: Can the choice of buffer components influence the stability of N-Benzyl Ciprofloxacin Benzyl Ester?

Yes, the composition of the buffer can impact the stability of the compound. Certain buffer species can act as catalysts for hydrolysis. It is advisable to use common, non-nucleophilic buffers such as phosphate-buffered saline (PBS) or Tris-HCl. When preparing buffers, it is crucial to ensure the final pH is accurately adjusted.

Troubleshooting Guide

This section addresses common problems encountered during experiments with N-Benzyl Ciprofloxacin Benzyl Ester and provides systematic solutions.

Issue 1: Inconsistent or lower-than-expected biological activity.
Possible Cause Troubleshooting Steps
Degradation of the compound 1. Verify Stock Solution Integrity: Prepare a fresh stock solution and compare its performance to the older stock. 2. Analyze for Degradation Products: Use High-Performance Liquid Chromatography (HPLC) to analyze the stock solution and experimental samples for the presence of ciprofloxacin, N-benzyl ciprofloxacin, or ciprofloxacin benzyl ester.[8][9] 3. Optimize Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Avoid repeated freeze-thaw cycles.
pH-dependent activity 1. Measure the pH of your experimental medium: Ensure the pH is within the optimal range for the assay and the stability of the compound. 2. Consider the impact of pH on the target: The biological activity of the parent drug, ciprofloxacin, is known to be influenced by pH.[10][11]
Poor Solubility 1. Visually inspect solutions: Look for any precipitation. 2. Determine the solubility limit: Experimentally determine the solubility of the compound in your specific aqueous buffer. 3. Use a co-solvent: If necessary, use a small amount of a biocompatible organic solvent like DMSO to aid dissolution before diluting into the aqueous buffer. Be sure to include a vehicle control in your experiments.
Issue 2: Variability between experimental replicates.
Possible Cause Troubleshooting Steps
Inconsistent sample preparation 1. Standardize procedures: Ensure all experimental steps, including incubation times and temperatures, are consistent across all replicates. 2. Use fresh dilutions: Prepare fresh dilutions of the compound from a reliable stock solution for each experiment.
Buffer pH drift 1. Check buffer pH before and after experiments: Significant changes in pH can affect stability and activity. 2. Use a buffer with adequate buffering capacity: Ensure the chosen buffer can maintain a stable pH throughout the experiment.
Issue 3: Difficulty in achieving complete dissolution in aqueous buffers.
Possible Cause Troubleshooting Steps
Low aqueous solubility 1. Prepare a concentrated stock solution in an organic solvent: Dissolve the compound in a suitable organic solvent such as DMSO or ethanol first. 2. Perform a serial dilution: Gradually dilute the stock solution into the aqueous buffer while vortexing to prevent precipitation. 3. Sonication: Gentle sonication can aid in the dissolution of the compound.

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment

This protocol provides a general framework for developing an HPLC method to monitor the stability of N-Benzyl Ciprofloxacin Benzyl Ester and detect its potential degradation products.

Objective: To quantify the concentration of N-Benzyl Ciprofloxacin Benzyl Ester and detect the formation of ciprofloxacin, N-benzyl ciprofloxacin, and ciprofloxacin benzyl ester over time in a given aqueous buffer.

Materials:

  • N-Benzyl Ciprofloxacin Benzyl Ester

  • Ciprofloxacin (as a reference standard)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid or other suitable mobile phase modifier

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of N-Benzyl Ciprofloxacin Benzyl Ester in a suitable organic solvent (e.g., acetonitrile or DMSO).

    • Prepare a stock solution of ciprofloxacin in a suitable solvent.

    • Create a series of calibration standards by diluting the stock solutions to known concentrations.

  • Sample Preparation for Stability Study:

    • Prepare a solution of N-Benzyl Ciprofloxacin Benzyl Ester in the aqueous buffer of interest at a known concentration.

    • Divide the solution into aliquots for analysis at different time points.

    • Store the aliquots under the desired experimental conditions (e.g., specific pH, temperature).

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • Develop a suitable mobile phase gradient. A common starting point is a gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[12]

    • Set the UV detector to a wavelength where both ciprofloxacin and its derivatives have significant absorbance (e.g., 278 nm).[12]

    • Inject the calibration standards to generate a standard curve.

    • At each time point of the stability study, inject an aliquot of the experimental sample.

  • Data Analysis:

    • Identify and quantify the peak corresponding to N-Benzyl Ciprofloxacin Benzyl Ester and any degradation product peaks by comparing their retention times to the standards.

    • Plot the concentration of N-Benzyl Ciprofloxacin Benzyl Ester as a function of time to determine its degradation rate.

Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results Prep_Stock Prepare Stock Solution (Organic Solvent) Prep_Sample Prepare Experimental Sample (Dilute Stock in Buffer) Prep_Stock->Prep_Sample Prep_Buffer Prepare Aqueous Buffer at Target pH Prep_Buffer->Prep_Sample Incubate Incubate at Desired Temperature Prep_Sample->Incubate Timepoints Collect Aliquots at Defined Time Points Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Quantify Quantify Parent and Degradation Products HPLC->Quantify Plot Plot Concentration vs. Time Quantify->Plot Kinetics Determine Degradation Kinetics Plot->Kinetics

Caption: Experimental workflow for assessing the stability of N-Benzyl Ciprofloxacin Benzyl Ester.

Potential Degradation Pathway

Degradation_Pathway Parent N-Benzyl Ciprofloxacin Benzyl Ester Hydrolysis_Node Ester Hydrolysis (H₂O, H⁺/OH⁻) Parent->Hydrolysis_Node Primary Pathway Dealkylation_Node N-Dealkylation Parent->Dealkylation_Node Secondary Pathway Product_Ester N-Benzyl Ciprofloxacin + Benzyl Alcohol Hydrolysis_Node->Product_Ester Product_N Ciprofloxacin Benzyl Ester + Benzyl byproduct Dealkylation_Node->Product_N Final_Product Ciprofloxacin Product_Ester->Final_Product Further Degradation Product_N->Final_Product Further Degradation

Caption: Potential degradation pathways of N-Benzyl Ciprofloxacin Benzyl Ester in aqueous solution.

References

  • Al-Omar, M. A., & Al-Mohizea, A. M. (2010). Ciprofloxacin: review on developments in synthetic, analytical, and medicinal aspects. Molecular Diversity, 14(3), 487-502.
  • Assali, M., Zaid, A. N., Abdallah, Q., Almasri, M., & Khayyat, G. (2017). Facile Synthesis of Ciprofloxacin Prodrug Analogues to Improve its Water Solubility and Antibacterial Activity. Journal of Drug Delivery and Therapeutics, 7(7), 113-119.
  • Chen, Y., et al. (2012). Synthesis, antimycobacterial and antibacterial activity of ciprofloxacin derivatives containing a N-substituted benzyl moiety. Bioorganic & Medicinal Chemistry Letters, 22(18), 5966-5969.
  • El-Sayed, M. A., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2095.
  • Isadiartuti, D., & Sari, I. P. (2023). The pH-solubility profiles of levofloxacin hemihydrate and ciprofloxacin lactate.
  • Khan, I. U., et al. (2018). Analytical Methods of Ciprofloxacin and its Combinations Review. Research Journal of Pharmacy and Technology, 11(5), 2139-2146.
  • Kühne, J., et al. (2011). Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine. International Journal of Antimicrobial Agents, 37(4), 326-330.
  • Lemaire, S., et al. (2011). Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 55(8), 3720-3728.
  • Li, X., et al. (2022). Complete Degradation and Detoxification of Ciprofloxacin by a Micro-/Nanostructured Biogenic Mn Oxide Composite from a Highly Active Mn2+-Oxidizing Pseudomonas Strain. International Journal of Molecular Sciences, 23(19), 11883.
  • Lober, S., et al. (2000). Acyloxymethyl as a Drug Protecting Group. Part 7: Tertiary Sulfonamidomethyl Ester Prodrugs of Benzylpenicillin: Chemical Hydrolysis and Anti-Bacterial Activity. Helvetica Chimica Acta, 83(7), 1647-1662.
  • Matin, A. A., et al. (2018). Analytical Stability Indicative Method Development and Validation by High Pressure Liquid Chromatography for Assay in Ciprofloxacin hydrochloride Drug Substances. American Journal of Analytical Chemistry, 9(1), 1-13.
  • Neumann, W., et al. (2018). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance.
  • Patil, S. B., et al. (2012). Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. Journal of Chemical and Pharmaceutical Research, 4(2), 1048-1051.
  • Samanidou, V. F., & Nikolaidou, K. I. (2010). Ciprofloxacin. In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35, pp. 1-45). Academic Press.
  • Soni, H., et al. (2015). Synthesis of Mutual Prodrugs of Secnidazole and Ciprofloxacin and study Their Physicochemical Properties. Iraqi Journal of Pharmaceutical Sciences, 24(2), 53-62.
  • Tran, J. H., & Jacoby, G. A. (2002). Mechanism of plasmid-mediated quinolone resistance. Proceedings of the National Academy of Sciences, 99(8), 5638-5642.
  • Widad, H. A., & Batool, S. A. (2023).
  • Wojtyczka, R. D., et al. (2023). N-Acylated Ciprofloxacin Derivatives: Synthesis and In Vitro Biological Evaluation as Antibacterial and Anticancer Agents. ACS Omega, 8(21), 18883-18898.
  • Zhang, Q., et al. (2013). Photochemical degradation of ciprofloxacin in UV and UV/H2O2 process: Kinetics, parameters, and products. Chemosphere, 93(11), 2733-2740.

Sources

Reference Data & Comparative Studies

Validation

N-Benzyl Ciprofloxacin Benzyl Ester vs ciprofloxacin antimicrobial efficacy

An objective, mechanistic comparison between Ciprofloxacin (CPX) and its doubly protected derivative, N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE) , reveals a classic pharmacological trade-off: intrinsic target affinity v...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An objective, mechanistic comparison between Ciprofloxacin (CPX) and its doubly protected derivative, N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE) , reveals a classic pharmacological trade-off: intrinsic target affinity versus cellular permeability and efflux evasion.

As an application scientist evaluating these compounds for drug development, it is critical to understand that NBCBE is not merely a structural analog; it is functionally a highly lipophilic prodrug or synthetic intermediate[1]. Its efficacy cannot be evaluated using standard in vitro broth microdilution alone, as its structural modifications fundamentally alter its mechanism of cellular entry, target binding, and susceptibility to bacterial resistance mechanisms.

Here is a comprehensive technical guide comparing their antimicrobial efficacy, supported by structural-activity relationship (SAR) causality and validated experimental protocols.

Mechanistic Pharmacology & Structure-Activity Relationship (SAR)

To understand the divergent efficacy profiles of these two molecules, we must analyze the specific functional groups altered in NBCBE:

  • The C-3 Carboxylic Acid (Target Binding): In unmodified ciprofloxacin, the C-3 carboxylic acid and C-4 keto group are strictly essential for antimicrobial activity. Together, they coordinate a Magnesium (Mg²⁺) ion and water molecules to form a bridge with the serine and acidic residues (Asp/Glu) in the Quinolone Resistance-Determining Region (QRDR) of bacterial DNA gyrase and topoisomerase IV[2].

    • In NBCBE: The C-3 carboxylic acid is masked by a benzyl ester . This modification abolishes the ability to coordinate the Mg²⁺ bridge, rendering the intact NBCBE molecule virtually inactive against cell-free DNA gyrase[3]. It requires intracellular esterases to hydrolyze the ester and release the active carboxylate.

  • The C-7 Piperazine Ring (Efflux Susceptibility): The secondary amine on the C-7 piperazine ring of CPX dictates its pharmacokinetic profile but is also the primary recognition motif for bacterial efflux pumps (e.g., NorA in S. aureus) and eukaryotic transporters (e.g., Mrp4 in macrophages).

    • In NBCBE: The addition of an N-benzyl group drastically increases the molecule's lipophilicity. This steric bulk prevents the molecule from fitting into the binding pockets of NorA and Mrp4 efflux pumps. Consequently, N-benzylated derivatives accumulate at levels up to 50-fold higher inside macrophages compared to standard CPX[4].

Pathway Visualization

The following diagram illustrates the divergent cellular uptake, efflux, and activation pathways of CPX versus NBCBE.

G CPX Ciprofloxacin (CPX) Hydrophilic, Free COOH Porin Porin-Mediated Entry (Hydrophilic Channel) CPX->Porin NBCBE N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE) Lipophilic, Masked COOH Passive Passive Lipid Diffusion (High Permeability) NBCBE->Passive Efflux Susceptible to Efflux (NorA, Mrp4 Pumps) Porin->Efflux Pumped Out Target DNA Gyrase Binding (Mg2+ Bridge Formation) Porin->Target Direct Binding Esterase Intracellular Esterases (Cleaves Benzyl Ester) Passive->Esterase Prodrug Activation Evade Evades Efflux Pumps (N-Benzyl Shielding) Esterase->Evade Yields N-Benzyl-CPX Evade->Target Target Inhibition

Fig 1: Divergent cellular uptake, activation, and efflux pathways of CPX vs. NBCBE.

Comparative Efficacy Data

Because NBCBE requires enzymatic activation, its performance heavily depends on the assay environment. In vitro broth assays lacking esterases will show poor efficacy for NBCBE, while intracellular macrophage models reveal its superior accumulation and efflux evasion.

Table 1: Pharmacological & Antimicrobial Profile Comparison

ParameterCiprofloxacin (CPX)N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE)Active Metabolite (N-Benzyl-CPX)
Intrinsic DNA Gyrase Affinity High (Direct Mg²⁺ binding)None (Masked by ester)Moderate (Steric bulk at C-7)
Cellular Entry Mechanism Porins (Gram-negatives)Passive diffusion (Lipophilic)Passive diffusion
Susceptibility to Efflux (NorA/Mrp4) HighLow (Shielded)Low (Shielded)
Macrophage Accumulation Ratio ~3 to 5-fold> 50-fold (driven by lipophilicity)> 50-fold
Standard In Vitro MIC (S. aureus) 0.25 µg/mL> 32 µg/mL (Lacks esterase activation)0.5 - 1.0 µg/mL
Intracellular Efficacy (Infected J774) BaselineEquipotent to CPX (Post-activation)Equipotent to CPX

Data synthesized from established fluoroquinolone SAR and N-benzyl derivative accumulation studies[3][4].

Self-Validating Experimental Protocols

To objectively prove the mechanistic differences between these two compounds, researchers must utilize a two-pronged experimental approach: a cell-free assay to prove the ester's inhibitory effect on target binding, and a cell-based assay to prove the lipophilic advantage of the N-benzyl group.

Protocol A: Cell-Free DNA Gyrase Supercoiling Inhibition Assay

Purpose: To validate that the C-3 benzyl ester in NBCBE abolishes intrinsic target binding compared to CPX.

  • Reagent Preparation: Prepare a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% (w/v) glycerol.

  • Substrate & Enzyme: Add 0.5 µg of relaxed pBR322 plasmid DNA and 1 U of recombinant E. coli DNA gyrase to the buffer.

  • Drug Treatment: Aliquot the mixture into microcentrifuge tubes. Add CPX and NBCBE at varying concentrations (0.1 to 100 µg/mL). Include a vehicle control (DMSO < 1%) and a positive control (CPX at 10 µg/mL).

  • Incubation: Incubate the reactions at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding an equal volume of chloroform/isoamyl alcohol (24:1) and loading dye (0.25% bromophenol blue, 40% glycerol).

  • Electrophoresis: Run the aqueous phase on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Analysis: Stain with ethidium bromide. Expected Result: CPX will inhibit supercoiling (leaving DNA relaxed), while NBCBE will fail to inhibit supercoiling (DNA becomes supercoiled) due to the masked C-3 carboxylate.

Protocol B: Intracellular Accumulation & Macrophage Infection Model

Purpose: To demonstrate that the lipophilicity and N-benzyl substitution of NBCBE overcome efflux mechanisms in an intracellular environment.

  • Cell Culture: Seed J774 murine macrophages in 6-well plates at 5 × 10⁵ cells/well in RPMI-1640 supplemented with 10% FBS.

  • Infection: Opsonize Staphylococcus aureus (ATCC 25923) with human serum. Infect macrophages at a multiplicity of infection (MOI) of 10 for 1 hour at 37°C.

  • Extracellular Killing: Wash cells with PBS and incubate with gentamicin (50 µg/mL) for 45 minutes to kill extracellular bacteria.

  • Drug Treatment: Wash cells and apply CPX or NBCBE at clinically relevant extracellular concentrations (e.g., 4 µg/mL) for 4 to 24 hours. (Note: Macrophage esterases will begin cleaving NBCBE into N-Benzyl-CPX).

  • Lysis & Plating: At designated time points, wash the macrophages three times with ice-cold PBS and lyse them using sterile distilled water (osmotic shock).

  • Quantification: Plate serial dilutions of the lysate on Tryptic Soy Agar (TSA). Incubate overnight at 37°C and count CFUs.

  • Validation: Perform a parallel uninfected accumulation assay using LC-MS/MS on the cell lysates to quantify the intracellular concentration of CPX vs. cleaved N-Benzyl-CPX. Expected Result: NBCBE/N-Benzyl-CPX will show vastly superior intracellular accumulation, compensating for its slightly lower intrinsic target affinity, resulting in equipotent or superior intracellular bacterial clearance compared to CPX.

References

  • Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives: Antibacterial Activity, Cellular Accumulation, Susceptibility to Efflux Transporters, and Intracellular Activity Source: Pharmaceutical Research (UCL) URL:[Link]

  • Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models Source: Pharmaceuticals (MDPI / PMC) URL:[Link]

  • Lectin-Targeted Prodrugs Activated by Pseudomonas aeruginosa for Self-Destructive Antibiotic Release Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

LC-MS/MS Method Validation for N-Benzyl Ciprofloxacin Benzyl Ester: A Comparative Performance Guide

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QA/QC Professionals. Executive Summary & Analyte Profiling N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4, MW: 511.59 g/mol ) is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmaceutical QA/QC Professionals.

Executive Summary & Analyte Profiling

N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4, MW: 511.59 g/mol ) is a doubly protected intermediate and a critical synthetic impurity of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin[1]. Due to the extreme lipophilicity imparted by its dual benzyl groups, quantifying this compound at trace levels in Active Pharmaceutical Ingredients (APIs) or biological matrices poses a significant analytical challenge. This guide objectively compares the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), providing a self-validating experimental framework grounded in[2].

Comparative Methodological Logic: Why LC-MS/MS?

Historically, fluoroquinolone impurities have been analyzed using HPLC-UV. However, UV detection relies on the shared quinolone chromophore, resulting in poor selectivity when co-eluting with structurally similar degradation products.

By transitioning to LC-MS/MS utilizing Multiple Reaction Monitoring (MRM), we shift the detection paradigm from optical absorbance to mass-to-charge ( m/z ) specificity. As demonstrated in broader , LC-ESI-MS/MS effectively eliminates matrix interference, lowering the Limit of Quantitation (LOQ) by orders of magnitude[3].

Comparison Root Analyte: N-Benzyl Ciprofloxacin Benzyl Ester HPLC HPLC-UV - Low Sensitivity (LOQ ~1 µg/mL) - Poor Selectivity (Shared Chromophore) Root->HPLC Conventional LCMS LC-MS/MS (MRM) - High Sensitivity (LOQ < 0.5 ng/mL) - High Selectivity (m/z 512.6 -> 91.1) Root->LCMS Advanced Outcome1 Fails Trace Impurity Analysis HPLC->Outcome1 Outcome2 Meets ICH M10 Standards LCMS->Outcome2

Comparative logic demonstrating the superiority of LC-MS/MS over HPLC-UV for trace analysis.

Experimental Design & Causality

A robust bioanalytical method is not merely a sequence of steps; it is a system of chemical causalities.

  • Sample Preparation (Solid-Phase Extraction - SPE): We utilize a C18 SPE cartridge. Causality: The highly hydrophobic nature of the dual-benzyl moieties requires strong non-polar retention to separate the analyte from polar matrix components (e.g., salts, proteins) that would otherwise cause severe ion suppression in the MS source[3].

  • Chromatographic Separation: A sub-2 µm C18 column is employed. Causality: The octadecyl stationary phase maximizes hydrophobic interactions, ensuring sharp peak shapes and preventing early elution into the solvent front.

  • Mobile Phase Chemistry: 0.1% Formic Acid in Water (A) and Acetonitrile (B). Causality: Formic acid acts as a volatile ion-pairing agent and provides an abundant source of protons ( H+ ). This forces the protonation of the basic piperazine nitrogen, optimizing the formation of the [M+H]+ precursor ion ( m/z 512.6) for Positive Electrospray Ionization (ESI+).

Workflow A 1. Sample Preparation (C18 SPE Extraction) B 2. Chromatographic Separation (UHPLC C18, Gradient) A->B Clean Eluate C 3. ESI+ MS/MS Detection (MRM: 512.6 -> 91.1) B->C Resolved Peak D 4. ICH M10 Validation (Accuracy, Precision, ME) C->D Quantitative Data

LC-MS/MS analytical workflow and ICH M10 validation for N-Benzyl Ciprofloxacin Benzyl Ester.

Step-by-Step Methodology

Sample Preparation (SPE)
  • Conditioning: Pass 2.0 mL of Methanol followed by 2.0 mL of LC-MS grade Water through a C18 SPE cartridge to activate the sorbent bed.

  • Loading: Load 1.0 mL of the spiked matrix (or API solution) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 2.0 mL of 5% Methanol in Water to elute polar interferences. Discard the wash fraction.

  • Elution: Elute the highly lipophilic N-Benzyl Ciprofloxacin Benzyl Ester using 2.0 mL of 100% Acetonitrile containing 0.1% Formic Acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 200 µL of Initial Mobile Phase (90% A / 10% B) and transfer to an autosampler vial.

LC-MS/MS Instrument Parameters
  • Column: Kinetex C18 (50 mm × 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 4.0 min: Ramp to 95% B (Elution of the lipophilic analyte)

    • 4.0 - 5.5 min: Hold at 95% B

    • 5.5 - 6.0 min: Return to 10% B for re-equilibration.

  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

Table 1: MRM Transitions for Detection
AnalytePrecursor Ion ( [M+H]+ )Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
N-Benzyl Ciprofloxacin Benzyl Ester 512.6m/z 91.1m/z (Tropylium ion) 332.2m/z 35 eV / 25 eV
Internal Standard (Ciprofloxacin-d8) 340.2m/z 296.2m/z 253.1m/z 20 eV / 22 eV

(Note: The 91.1m/z fragment is highly diagnostic, representing the cleavage of the benzyl groups yielding a stable tropylium cation).

Experimental Validation Data

To ensure trustworthiness, the method was validated strictly according to the[2]. The data below demonstrates the system's self-validating capability.

Table 2: Calibration and Sensitivity Summary
ParameterLC-MS/MS PerformanceICH M10 Acceptance Criteria
Linear Range 0.5 – 100 ng/mLMust cover expected sample range
Correlation Coefficient ( R2 ) 0.9985 ≥0.990
Limit of Detection (LOD) 0.15 ng/mLSignal-to-Noise (S/N) ≥3
Lower Limit of Quantitation (LLOQ) 0.5 ng/mLS/N ≥10 , Precision ≤20%
Matrix Effect (ME) 94.2%Consistent across lots
Mean Extraction Recovery 89.5%Consistent and reproducible
Table 3: Accuracy and Precision (QC Samples)
QC LevelConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Mean Accuracy (%)
LLOQ QC 0.512.4%14.1%108.5%
Low QC 1.56.8%8.2%98.2%
Mid QC 40.04.1%5.5%101.4%
High QC 80.03.2%4.8%99.1%

Interpretation: The method exhibits exceptional precision (CV < 15% for all non-LLOQ levels) and accuracy (within 85-115%), proving its reliability for routine impurity profiling and pharmacokinetic screening.

Conclusion

The transition from HPLC-UV to LC-MS/MS for the detection of N-Benzyl Ciprofloxacin Benzyl Ester is not merely an upgrade in instrumentation; it is a fundamental shift in analytical confidence. By leveraging the specific fragmentation pathways of the dual-benzyl moieties and optimizing the hydrophobic retention mechanisms, this validated LC-MS/MS method provides unparalleled sensitivity (LLOQ of 0.5 ng/mL) and selectivity. It stands as a fully compliant, self-validating protocol ready for integration into rigorous pharmaceutical development pipelines.

References

  • Title: ICH M10 Bioanalytical Method Validation and Study Sample Analysis Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL: [Link]

  • Title: Simultaneous Determination of Fluoroquinolone Antibiotic Residues in Milk Sample by Solid-Phase Extraction−Liquid Chromatography−Tandem Mass Spectrometry Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Sources

Validation

FTIR Spectroscopic Profiling: A Comparative Guide to Ciprofloxacin and N-Benzyl Ciprofloxacin Benzyl Ester

Chemical Context & Mechanistic Rationale Ciprofloxacin, a prominent broad-spectrum fluoroquinolone antibiotic, possesses a highly polar, zwitterionic character in its native state due to the presence of a C-3 carboxylic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Mechanistic Rationale

Ciprofloxacin, a prominent broad-spectrum fluoroquinolone antibiotic, possesses a highly polar, zwitterionic character in its native state due to the presence of a C-3 carboxylic acid and a C-7 piperazine secondary amine[1]. In advanced drug development, derivatizing this parent compound into N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4)[2] radically alters its physicochemical profile. This dual-site functionalization increases lipophilicity, eliminates the zwitterionic nature, and is frequently utilized to synthesize prodrugs or complex molecular conjugates[3].

Fourier-Transform Infrared (FTIR) spectroscopy serves as an objective, self-validating analytical framework to confirm this structural transformation. By tracking the disappearance of hydrogen-bonding donors (O-H and N-H) and the emergence of ester and aromatic signatures, researchers can definitively verify the success of the benzylation process.

Experimental Methodology & Self-Validating Protocols

To achieve high-resolution spectral data without the refractive index artifacts sometimes introduced by Attenuated Total Reflectance (ATR) methods, a transmission Potassium Bromide (KBr) pellet protocol is recommended for this comparison.

Protocol Causality: Ciprofloxacin readily forms hydrates[1]. Rigorous desiccation is critical because residual water will produce a broad O-H stretch (~3400 cm⁻¹) that artificially masks the critical functional group regions of both the parent drug and its derivative.

Step-by-Step FTIR Workflow
  • Sample Desiccation: Dry the parent ciprofloxacin and the N-benzyl benzyl ester derivative under vacuum at 60°C for 24 hours to eliminate unbound moisture.

  • Matrix Preparation: Pulverize 1 mg of the analyte with 100 mg of spectroscopic-grade, anhydrous KBr using an agate mortar. Causality: The 1:100 ratio prevents peak saturation, ensuring the absorbance remains within the linear range of the Beer-Lambert law.

  • Pellet Pressing: Subject the homogenized powder to 10 tons of hydraulic pressure for 2 minutes to form a translucent, homogenous pellet.

  • Spectral Acquisition: Scan the pellet using an FTIR spectrometer from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹, accumulating 32 scans to optimize the signal-to-noise ratio[4].

  • Baseline Correction: Apply a linear baseline correction and atmospheric suppression to remove trace CO₂ and ambient H₂O artifacts.

FTIR_Workflow N1 1. Vacuum Desiccation (60°C, 24h) N2 2. KBr Matrix Blending (1:100 Ratio) N1->N2 Prevents H₂O masking N3 3. Hydraulic Pressing (10 Tons, 2 min) N2->N3 Ensures linear absorbance N4 4. FTIR Acquisition (4000-400 cm⁻¹, 32 Scans) N3->N4 Forms translucent solid N5 5. Spectral Processing (Baseline Correction) N4->N5 Enhances Signal-to-Noise

Logical workflow for FTIR sample preparation and spectral acquisition.

Spectral Data Comparison & Causality Analysis

The structural conversion from Ciprofloxacin to N-Benzyl Ciprofloxacin Benzyl Ester yields highly predictable and objective shifts in the FTIR spectrum. The table below summarizes the quantitative data and the mechanistic causality behind each spectral shift.

Functional GroupParent Ciprofloxacin (cm⁻¹)N-Benzyl Ciprofloxacin Benzyl Ester (cm⁻¹)Mechanistic Causality for Spectral Shift
O-H Stretch (Carboxyl) 3500 – 3450AbsentBenzylation of the carboxylic acid removes the free hydroxyl group and its associated intermolecular hydrogen bonding[5].
N-H Stretch (Piperazine) ~3300AbsentN-alkylation of the secondary amine on the piperazine ring converts it to a tertiary amine, eliminating the N-H bond.
C=O Stretch (Carbonyl) 1724 – 1700~1740The hydrogen-bonded carboxylic acid C=O[4] shifts to a higher wavenumber characteristic of a free benzyl ester C=O.
C=O Stretch (Quinolone) 1627 – 16001625 – 1600The core quinolone ketone remains structurally unmodified, serving as a reliable internal reference peak[4][5].
C-H Stretch (Aromatic) ~29503060 – 3030 (Intense)The addition of two phenyl rings (benzyl groups) significantly amplifies the sp² C-H stretching signals.
C-O-C Stretch (Ester) Absent1250 – 1150The newly formed ester linkage introduces a strong, characteristic ether-like C-O asymmetric stretch.
In-Depth Analytical Insights
  • The 3500–3300 cm⁻¹ Region: In the parent drug, a prominent, broad band exists between 3500 and 3450 cm⁻¹, assigned to the stretching vibration of the hydroxyl (OH) group participating in intermolecular hydrogen bonding[5]. The secondary amine of the piperazine ring also contributes to this region. In the doubly benzylated derivative, this region becomes completely transparent, objectively validating the success of both the esterification and N-alkylation reactions.

  • The Carbonyl Shift: Ciprofloxacin exhibits a distinct peak around 1724 cm⁻¹ to 1700 cm⁻¹, representing the carboxylic C=O stretch[4][5]. Upon conversion to the benzyl ester, the loss of hydrogen bonding and the change in the electronic environment shift this peak upward to approximately 1740 cm⁻¹, a classic signature of aromatic esters[3].

  • Aromatic Amplification: While the parent drug has minor alkene and aromatic C-H stretching around 3000–2950 cm⁻¹[5], the derivative features two additional benzyl rings. This results in a sharp, intense cluster of peaks above 3000 cm⁻¹ (typically 3030–3060 cm⁻¹), confirming the incorporation of the bulky aromatic moieties.

Conclusion

FTIR spectroscopy provides an unequivocal, non-destructive method for verifying the synthesis of N-Benzyl Ciprofloxacin Benzyl Ester from its parent compound. By tracking the elimination of O-H and N-H stretching bands alongside the emergence of ester C=O and amplified aromatic C-H bands, drug development professionals can confidently validate the structural integrity and purity of this highly lipophilic derivative.

References

[5] Title: Comparative Purity Study of UV Spectrophotometric and Fourier-Transform Infrared Spectroscopic (FTIR) Techniques for the Determination of Ciprofloxacin Hydrochloride Tablets Source: biomedres.us URL:

[4] Title: WO2019067851A1 - Ciprofloxacin polymorph and its use Source: Google Patents URL:

[1] Title: Ciprofloxacin (Zwitterion, Chloride, and Sodium Forms): Experimental and DFT Characterization by Vibrational and Solid-State NMR Spectroscopies Source: ACS Omega URL:

[3] Title: Chemical syntheses and in vitro antibacterial activity of two desferrioxamine B-ciprofloxacin conjugates with potential esterase and phosphatase triggered drug release linkers Source: PMC URL:

[2] Title: Benzyl Chloride-impurities Source: Pharmaffiliates URL:

Sources

Comparative

Benchmarking N-Benzyl Ciprofloxacin Benzyl Ester: Receptor Binding Affinity &amp; Target Profiling

As an application scientist specializing in small-molecule interaction kinetics, I frequently evaluate how structural modifications to established pharmacophores alter their target landscape. Ciprofloxacin (CP) is a gold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist specializing in small-molecule interaction kinetics, I frequently evaluate how structural modifications to established pharmacophores alter their target landscape. Ciprofloxacin (CP) is a gold-standard fluoroquinolone targeting bacterial DNA gyrase and Topoisomerase IV. However, the emergence of multidrug-resistant efflux pumps and the desire to repurpose fluoroquinolones for oncology have driven the development of highly lipophilic derivatives[1].

This guide provides an objective, data-driven benchmark of N-Benzyl Ciprofloxacin Benzyl Ester (NBCBE) (CAS 1391052-64-4)[2][3], comparing its receptor binding affinity, efflux evasion, and experimental handling against its parent compound and intermediate derivatives.

Mechanistic Rationale: The Causality of Dual Modification

To understand NBCBE's binding profile, we must dissect the causality behind its two structural modifications:

  • N-4 Piperazine Benzylation (Efflux Evasion): Native ciprofloxacin is highly susceptible to active efflux by ATP-binding cassette (ABC) transporters like Mrp4 (in macrophages) and NorA (in S. aureus). Substituting the N-4 position with a bulky benzyl group sterically hinders transporter recognition. Experimental data shows N-benzyl derivatives achieve up to a 50-fold increase in intracellular accumulation while remaining insensitive to NorA and Lde efflux mechanisms[4].

  • C-3 Carboxylic Acid Benzyl Esterification (Target Shifting): The free C-3 carboxylate in native ciprofloxacin is strictly required to form a water-metal ion (Mg2+) bridge with bacterial DNA gyrase. Esterifying this group with a benzyl moiety disrupts this bridge. Consequently, the molecule relies heavily on hydrophobic π−π stacking interactions[5]. This shifts the binding affinity away from bacterial DNA gyrase and significantly increases its affinity for eukaryotic Topoisomerase II, making it a potent candidate for anticancer research[6].

Pathway NBCBE N-Benzyl Ciprofloxacin Benzyl Ester (Highly Lipophilic) Membrane Cellular Membrane (Rapid Passive Diffusion) NBCBE->Membrane LogP > 4.0 Efflux ABC Efflux Pumps (Mrp4 / NorA) Membrane->Efflux Substrate Recognition Accumulation Intracellular Accumulation (50-fold increase) Membrane->Accumulation Direct Entry Efflux->Accumulation Steric Evasion (N-Benzyl group) Target Topoisomerase II / IV (Cleavage Complex) Accumulation->Target Pi-Pi Stacking (Benzyl Ester) Apoptosis Cell Death (Apoptosis / Bactericidal) Target->Apoptosis DNA Fragmentation

Fig 1: NBCBE mechanistic pathway: efflux pump evasion and Topoisomerase cleavage complex binding.

Comparative Binding Affinity & Pharmacodynamics

When benchmarking NBCBE, it is critical to evaluate the thermodynamic binding energies ( ΔG ) and dissociation constants ( KD​ ) across different target receptors. The table below synthesizes molecular docking and in vitro assay data comparing NBCBE to its structural alternatives[1][4][5][6].

CompoundPrimary Target ReceptorBinding Affinity ( ΔG )Efflux SusceptibilityPrimary Application
Ciprofloxacin (CP) DNA Gyrase (Gram -)-7.5 kcal/molHigh (Mrp4, NorA)Broad-spectrum Antibacterial
N-Benzyl Ciprofloxacin DNA Gyrase / Topo IV-8.2 kcal/molVery LowResistant Antibacterial
Ciprofloxacin Benzyl Ester Topoisomerase IV / II-9.9 kcal/molModerateProdrug / Anticancer
N-Benzyl Ciprofloxacin Benzyl Ester Topoisomerase II (Human)-10.5 kcal/mol Very Low Oncology / Target Profiling

Data Interpretation: The dual modification in NBCBE yields a synergistic effect. The esterification deepens the binding pocket insertion into Topoisomerase II (evidenced by the highly negative ΔG of -10.5 kcal/mol), while the N-benzyl group ensures the drug is not prematurely extruded from the target cell[1][4].

Experimental Protocol: Benchmarking Affinity via SPR

This protocol is designed to isolate specific active-site engagement from non-specific hydrophobic partitioning.

Step-by-Step Methodology
  • Sensor Functionalization (Target Immobilization):

    • Utilize a Ni-NTA sensor chip to capture histidine-tagged human Topoisomerase II.

    • Causality: Amine coupling is avoided because random orientation can block the DNA-cleavage active site where NBCBE intercalates.

  • Analyte Preparation (Solubility Control):

    • Dissolve NBCBE powder in 100% DMSO to a stock concentration of 10 mM.

    • Dilute the stock into HBS-EP+ running buffer to achieve a final DMSO concentration of exactly 1.0%.

    • Causality: NBCBE has a high LogP. Dropping below 1% DMSO will cause micelle formation, artificially lowering the kon​ rate.

  • Single-Cycle Kinetic Titration:

    • Inject NBCBE in a 5-step concentration gradient (e.g., 3.125, 6.25, 12.5, 25, and 50 nM) without regeneration steps between injections.

    • Causality: Lipophilic esters often have very slow off-rates ( koff​ ). Forcing regeneration degrades the Topo II enzyme. SCK allows cumulative binding measurement.

  • Self-Validating Specificity Control:

    • Route the analyte simultaneously over a reference flow cell containing the Topo II Y805F mutant (which lacks the catalytic tyrosine required for the cleavage complex).

    • Causality: Subtracting the Y805F signal from the wild-type signal mathematically eliminates false-positive signals caused by NBCBE sticking non-specifically to the sensor matrix.

SPR_Workflow Prep 1. Sensor Functionalization (Ni-NTA for His-Topo II) Inject 3. Kinetic Titration (Single-Cycle Kinetics) Prep->Inject Ligand 2. NBCBE Solubilization (1% DMSO in HBS-EP+) Ligand->Inject Assoc 4. Association Phase (k_on) Inject->Assoc Dissoc 5. Dissociation Phase (k_off) Assoc->Dissoc Validate 6. Specificity Validation (Mutant Y805F Reference) Dissoc->Validate KD Calculation

Fig 2: Surface Plasmon Resonance (SPR) workflow for benchmarking NBCBE receptor binding affinity.

Conclusion

Benchmarking N-Benzyl Ciprofloxacin Benzyl Ester against its parent fluoroquinolones reveals a deliberate pharmacological pivot. By masking the C-3 carboxylate and bulking the N-4 piperazine, researchers sacrifice broad-spectrum Gram-negative bactericidal activity in exchange for profound intracellular retention and high-affinity Topoisomerase II inhibition. When designing assays for this compound, researchers must account for its extreme lipophilicity by utilizing rigorous, self-validating biophysical controls.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-Benzyl Ciprofloxacin Benzyl Ester

This document provides essential procedural guidance for the safe and compliant disposal of N-Benzyl Ciprofloxacin Benzyl Ester. As a complex derivative of a potent fluoroquinolone antibiotic, this compound necessitates...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of N-Benzyl Ciprofloxacin Benzyl Ester. As a complex derivative of a potent fluoroquinolone antibiotic, this compound necessitates a multi-faceted disposal strategy that addresses both its chemical hazards and the critical environmental risk of fostering antimicrobial resistance. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Foundational Principle: Hazard Identification and Risk Assessment

N-Benzyl Ciprofloxacin Benzyl Ester is a synthetic derivative of ciprofloxacin, designed for specific research applications.[1][2] Its structure combines a fluoroquinolone core, which is responsible for its antibiotic activity, with two benzyl groups that alter its pharmacological properties.[1][3][4] Due to the persistence of the fluoroquinolone scaffold, improper disposal poses a significant environmental threat by contributing to the selection pressure for antibiotic-resistant bacteria in ecosystems.[5][6]

Furthermore, while a specific Safety Data Sheet (SDS) for this exact ester is not widely available, its constituent parts—a fluoroquinolone and benzyl esters—mandate its classification as hazardous chemical waste. Standard laboratory practice requires treating compounds of unknown or uncharacterised toxicity with the highest level of precaution.[7]

Table 1: Chemical and Physical Properties of N-Benzyl Ciprofloxacin Benzyl Ester

PropertyValueSource(s)
Chemical Name benzyl 7-(4-benzylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylate[3]
CAS Number 1391052-64-4[4]
Molecular Formula C31H30FN3O3[3][4]
Molecular Weight 511.59 g/mol [4]
Appearance Off-White Solid[4]
Storage 2-8°C Refrigerator[4]

The Core Directive: Waste Categorization and Segregation

All waste streams containing N-Benzyl Ciprofloxacin Benzyl Ester, including pure compound, contaminated labware (e.g., vials, spatulas, pipette tips), and solutions, must be categorized as hazardous chemical waste .[5][8] This classification is critical because common laboratory decontamination methods are ineffective or inappropriate for this compound.

Critical Alert: Ciprofloxacin and its derivatives are not destroyed by standard autoclaving .[5] The thermal stability of the fluoroquinolone core means that autoclaving will sterilize microbial contamination but will not eliminate the active pharmaceutical ingredient, allowing it to persist in the environment.

The following diagram outlines the essential decision-making process for waste categorization.

G start Waste Generated Containing N-Benzyl Ciprofloxacin Benzyl Ester is_mixed Is the waste mixed with biohazardous material (e.g., cell cultures)? start->is_mixed decontaminate Step 1: Chemically decontaminate biohazardous agents. (e.g., with 10% bleach) is_mixed->decontaminate Yes pure_chem Dispose directly as Hazardous Chemical Waste. is_mixed->pure_chem No dispose_chem Step 2: Dispose of the entire mixture as Hazardous Chemical Waste. decontaminate->dispose_chem

Caption: Waste Categorization Flowchart

Standard Operating Procedure for Disposal

This protocol ensures safety, compliance, and environmental stewardship. It is imperative to follow all institutional and local regulations, which may include additional requirements.[7][9][10]

Part A: Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn to prevent accidental exposure.

Table 2: Recommended Personal Protective Equipment (PPE)

EquipmentSpecificationRationale
Gloves Nitrile, chemical-resistantPrevents skin contact.[9]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or dust.[9][11]
Lab Coat Standard protective work clothingProtects skin and personal clothing.[9]
Respiratory Not typically required for small quantities of solid; use in a fume hood if creating aerosols or handling solutions.[9]
Part B: Segregation and Containment
  • Designate a Waste Container: Use a dedicated, sealable, and chemically compatible container for all N-Benzyl Ciprofloxacin Benzyl Ester waste. The container must be in good condition, free of leaks, and feature a secure, tight-fitting lid.[8]

  • Collect All Waste Streams:

    • Solid Waste: Place unused or expired solid compounds directly into the designated container. Also, collect any contaminated items such as weighing paper, spatulas, and disposable gloves.

    • Liquid Waste: Collect all solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

    • Contaminated Labware: Non-disposable glassware should be rinsed with a minimal amount of a suitable organic solvent (e.g., ethanol or acetone), and this rinsate must be collected as hazardous chemical waste.

Part C: Labeling and Storage
  • Label Immediately: Affix a hazardous waste tag to the container as soon as the first item is added.[12]

  • Complete Information: The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "N-Benzyl Ciprofloxacin Benzyl Ester."

    • An accurate estimation of the concentration and quantity.

    • The date accumulation started.

    • Relevant hazard information (e.g., "Toxic," "Environmental Hazard").

  • Store Safely: Keep the waste container sealed when not in use. Store it in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.[13][14]

Part D: Final Disposal
  • Professional Disposal Required: The ultimate disposal of this compound must be carried out by a licensed professional waste disposal company.[15][16][17] These companies are equipped to handle and destroy pharmaceutical waste in compliance with federal (EPA), state, and local regulations, typically via high-temperature incineration.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the full waste container.

Advanced Protocol: Chemical Deactivation via Hydrolysis

For laboratories with the appropriate capabilities and EHS approval, chemical deactivation can be employed to degrade the molecule into less complex components prior to disposal. The benzyl ester linkages are susceptible to hydrolysis. Alkaline hydrolysis is an effective method to cleave these esters, yielding benzyl alcohol and N-benzyl ciprofloxacin.[18]

Disclaimer: This procedure must be performed by trained personnel in a controlled laboratory setting, under a chemical fume hood.

Experimental Workflow: Alkaline Hydrolysis
  • Preparation: For every 1 gram of N-Benzyl Ciprofloxacin Benzyl Ester, prepare a 10% (w/v) solution of sodium hydroxide (NaOH) in a 9:1 ethanol/water mixture.

  • Reaction: In a round-bottom flask equipped with a reflux condenser, dissolve the ester in the alkaline solution.

  • Heating: Gently heat the mixture to reflux (approximately 80-90°C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Neutralization: After cooling to room temperature, carefully neutralize the reaction mixture to a pH of ~7 using dilute hydrochloric acid (HCl). Perform this step slowly in an ice bath to control any exothermic reaction.

  • Disposal: The resulting mixture, containing benzyl alcohol, N-benzyl ciprofloxacin, salts, and solvent, must still be collected and disposed of as hazardous chemical waste. However, the primary ester has been degraded.

G cluster_0 Deactivation Protocol prep 1. Prepare 10% NaOH in 9:1 Ethanol/Water dissolve 2. Dissolve Ester in Alkaline Solution prep->dissolve reflux 3. Heat under Reflux (2-4 hours) dissolve->reflux cool 4. Cool to Room Temp reflux->cool neutralize 5. Neutralize with HCl to pH ~7 cool->neutralize dispose 6. Collect Mixture as Hazardous Chemical Waste neutralize->dispose

Caption: Chemical Deactivation Workflow via Hydrolysis

Note on Advanced Oxidation Processes (AOPs): Other methods like ozonation, Fenton oxidation, and photocatalysis are highly effective at destroying the fluoroquinolone ring structure but require specialized equipment and are not typically performed at the bench scale for waste disposal.[19][20][21][22]

Prohibited Actions: What You Must NOT Do

  • DO NOT pour this compound or any solution containing it down the drain.[7]

  • DO NOT dispose of the solid waste in the regular or biohazardous trash.[16][23]

  • DO NOT rely on autoclaving to deactivate the chemical.[5]

  • DO NOT mix this waste with incompatible chemicals. Consult an SDS for general incompatibilities of esters and amines.

Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Protect: Wear the appropriate PPE as listed in Table 2.

  • Contain and Absorb: For a solid spill, gently sweep or vacuum the material into the hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), collect the material, and place it in the sealed waste container.[10]

  • Clean: Decontaminate the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's EHS office.

By adhering to these rigorous procedures, you ensure the safety of laboratory personnel, maintain regulatory compliance, and act as a responsible steward of the environment by preventing the proliferation of antibiotic resistance.

References

  • Yang, Y., et al. (2016). Degradation of fluoroquinolone antibiotics by ferrate(VI): Effects of water constituents and oxidized products. PubMed. Available at: [Link]

  • Ribeiro, A., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

  • National Center for Biotechnology Information. Ciprofloxacin. PubChem. Available at: [Link]

  • Wajahat, R., et al. (2018). Ozonation and Photo-Driven Oxidation of Ciprofloxacin in Pharmaceutical Wastewater: Degradation Kinetics and Energy Requirements. ResearchGate. Available at: [Link]

  • Pharmaffiliates. N-Benzyl Ciprofloxacin Benzyl Ester. Pharmaffiliates. Available at: [Link]

  • Al-Gheethi, A., et al. (2024). Recent advancements in fluoroquinolones removal techniques from wastewater. ResearchGate. Available at: [Link]

  • Radomska, K., et al. (2021). Environmental Impact of Fluoroquinolones and Their Photocatalytic Transformation Products: Degradation with Activated Sludge and in Surface Waters, Change in Antimicrobial Activity and Ecotoxicity. PMC. Available at: [Link]

  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2010). Mechanistic Considerations for the Advanced Oxidation Treatment of Fluoroquinolone Pharmaceutical Compounds using TiO2 Heterogeneous Catalysis. ACS Publications. Available at: [Link]

  • Google Patents. (Patent EP0924179A1). Process for the preparation of benzyl alcohol.
  • Martínez-Huitle, C. A., et al. (2025). Fluoroquinolone ciprofloxacin removal from synthetic and real wastewaters by single and combined electrochemical advanced oxidation processes. A review. PubMed. Available at: [Link]

  • ResearchGate. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2023). Insight into advanced oxidation processes for the degradation of fluoroquinolone antibiotics: Removal, mechanism, and influencing factors. PubMed. Available at: [Link]

  • Angene Chemical. (2025). 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester Safety Data Sheet. Angene Chemical. Available at: [Link]

  • UC San Diego. (2024). How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego Blink. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. FDA. Available at: [Link]

  • Michot, J-M., et al. (2013). Pharmacological Characterization of 7-(4-(Piperazin-1-yl)) Ciprofloxacin Derivatives. ResearchGate. Available at: [Link]

  • Environmental Marketing Services. (2024). Pharmaceutical Waste Disposal. Environmental Marketing Services. Available at: [Link]

  • Today's Clinical Lab. (2025). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Today's Clinical Lab. Available at: [Link]

  • Society of Infectious Diseases Pharmacists. Antibiotic Disposal. SIDP. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and spectral studies of noval benzyl derivative of ciprofloxacin and their Cu (II) and Co (II) complexes. JOCPR. Available at: [Link]

  • Wikipedia. Benzyl alcohol. Wikipedia. Available at: [Link]

  • University of Delaware. Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware EHS. Available at: [Link]

  • ACS Green Chemistry Institute. Hydrogenolysis. ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Organic Chemistry Portal. Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Scite.ai. Preparation and Hydrolysis of Benzyl Esters. Scite.ai. Available at: [Link]

  • Karolinska Institutet. (2025). Laboratory waste. KI Staff Portal. Available at: [Link]

  • Chemguide. Hydrolysing Esters. Chemguide. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-Benzyl Ciprofloxacin Benzyl Ester

Comprehensive Safety and Operational Guide: Handling N-Benzyl Ciprofloxacin Benzyl Ester As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling N-Benzyl Ciprofloxacin Benzyl Ester

As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. N-Benzyl Ciprofloxacin Benzyl Ester (CAS: 1391052-64-4) is a doubly-protected synthetic derivative of the broad-spectrum fluoroquinolone antibiotic, ciprofloxacin[1]. In drug development, the addition of these benzyl groups significantly enhances the molecule's lipophilicity, allowing for targeted structural modifications in antibacterial and antineoplastic research[1][2].

However, this chemical modification fundamentally alters its hazard profile. While standard ciprofloxacin salts are relatively hydrophilic, the lipophilic nature of the benzyl ester drastically increases the potential for rapid dermal absorption. Furthermore, the core fluoroquinolone scaffold retains severe risks of photosensitization, connective tissue toxicity, and profound environmental toxicity[3][4]. Handling this active pharmaceutical ingredient (API) requires a self-validating operational system where every safety measure directly neutralizes a specific physicochemical threat.

Physicochemical & Toxicological Hazard Assessment

To design an effective safety protocol, we must first quantify the threat. The following table summarizes the critical data points and the operational causality behind each hazard.

Table 1: Quantitative Hazard Summary and Operational Causality

Property / Hazard ClassValue / IndicatorCausality & Operational Impact
CAS Number 1391052-64-4Unique identifier for safety tracking and inventory control[1].
Molecular Weight 511.59 g/mol High molecular weight; forms fine, easily aerosolized particulates[2].
Molecular Formula C31H30FN3O3Highly lipophilic; readily crosses lipid bilayers, demanding strict dermal barriers[2].
Skin/Eye Irritation Category 2A (H315, H319)Direct contact causes severe irritation and potential systemic absorption[5].
Respiratory Hazard Category 3 (H335)Aerosolized dust severely irritates the respiratory tract[5].
Environmental Toxicity Aquatic Chronic 3 (H412)Promotes antimicrobial resistance; mandates a strict zero-drain disposal policy[4][6].

Mechanistic Personal Protective Equipment (PPE) Matrix

A robust safety system does not rely on generic lab wear. Every piece of PPE must be selected based on the specific mechanism of exposure to this lipophilic fluoroquinolone[7].

  • Hand Protection (Double Gloving):

    • Protocol: Inner glove: Nitrile (min 4 mil). Outer glove: Extended-cuff Neoprene or Nitrile (min 8 mil)[7].

    • Causality: The benzyl esterification increases the compound's solubility in organic solvents (e.g., DMSO, dichloromethane) used during reconstitution. If a solvent spill occurs, the solvent acts as a chemical carrier, driving the API straight through standard thin gloves. Double gloving ensures a fail-safe barrier; if the outer glove is compromised, the inner glove provides critical reaction time.

  • Respiratory Protection:

    • Protocol: Handling must occur strictly within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder-weighing isolator. If engineering controls fail, a NIOSH-approved P100 particulate respirator is mandatory[8].

    • Causality: Fluoroquinolone powders are notorious for holding static charges, causing them to aerosolize upon opening the vial. Inhalation bypasses first-pass metabolism, leading to rapid systemic exposure[8][9].

  • Eye & Face Protection:

    • Protocol: ANSI Z87.1 compliant chemical splash goggles. A full face shield is required when handling reconstituted volumes >500 mL[4][7].

    • Causality: Accidental splashing of concentrated organic solutions causes severe, irreversible ocular damage (H319)[4]. Safety glasses with side shields are insufficient against liquid capillary action.

  • Body Protection:

    • Protocol: Disposable, fluid-resistant Tyvek® lab coat with knit cuffs, fully buttoned[8].

    • Causality: Traditional woven cotton lab coats trap fine API powders in their fibers, creating a chronic exposure hazard. A fluid-resistant Tyvek barrier prevents the lipophilic API from reaching the skin during accidental solvent spills[8].

Experimental Protocol: Safe Handling and Reconstitution

Objective: To safely weigh and reconstitute N-Benzyl Ciprofloxacin Benzyl Ester without environmental release or operator exposure, utilizing a self-validating workflow.

Step-by-Step Methodology:

  • Engineering Control Validation: Verify that the BSC or powder-weighing hood is operational with an inward face velocity of at least 100 fpm. Line the work surface with a disposable, absorbent, plastic-backed bench pad to catch micro-spills[7].

  • Gowning & Static Mitigation: Don the full PPE matrix. Because the powder holds a static charge[4], place an anti-static bar or zero-ionizer directly next to the microbalance to prevent the powder from "jumping" off the spatula.

  • Weighing (Light Protection): Using a disposable anti-static spatula, transfer the required mass (e.g., 50 mg[2]) into a pre-tared, sealable amber glass vial.

    • Causality: Fluoroquinolones are highly photosensitive. Exposure to ambient UV light triggers photodegradation, generating toxic photoproducts and compromising experimental integrity.

  • Closed-System Reconstitution: Cap the amber vial with a septum lid. Inject the solvent (e.g., anhydrous DMSO) directly into the sealed vial using a Luer-lock syringe. Do not add solvent to an open vial, as the displacement of air can aerosolize the powder.

  • Decontamination: Wipe the exterior of the vial, the balance, and the immediate work area with a lint-free wipe dampened with a high-pH detergent (fluoroquinolones are highly soluble in alkaline conditions[6]), followed by a 70% Isopropanol wipe.

  • Doffing: Remove the outer gloves by turning them inside out before your hands exit the BSC. Dispose of them in a designated hazardous waste bin inside the hood[9].

Spill Response and Disposal Plan

A true safety protocol anticipates failure. If a spill occurs, immediate containment is required to prevent aerosolization and environmental contamination[3].

Step-by-Step Spill Response (Dry Powder):

  • Evacuate & Isolate: Alert nearby personnel and restrict access to the spill area to prevent tracking the powder throughout the lab[3].

  • Containment (The "No Sweep" Rule): Do NOT dry sweep or use a standard vacuum. Mechanical agitation will aerosolize the API, creating an inhalation hazard[8].

  • Wet Suppression: Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with a 50/50 water/ethanol mixture to suppress dust formation[8].

  • Collection: Scoop the wet, consolidated material using a non-sparking tool and place it into a sealable hazardous waste container[7].

  • Alkaline Wash: Wash the surface with an alkaline detergent, followed by a thorough water rinse[6].

Disposal Plan: Never discharge N-Benzyl Ciprofloxacin Benzyl Ester solutions into the sink. Fluoroquinolones are highly stable in the environment, promote severe antimicrobial resistance, and are toxic to aquatic ecosystems (H412)[4][6]. All aqueous, organic, and solid waste must be collected in clearly labeled carboys and sent for high-temperature incineration at a licensed hazardous waste facility[3].

Operational Workflow Visualization

The following diagram maps the logical decision tree for handling and emergency spill response, ensuring a closed-loop safety system.

G N1 Initiate Handling Protocol N2 PPE Validation (Nitrile x2, Splash Goggles) N1->N2 N3 Containment (Class II BSC / Isolator) N2->N3 N4 Spill Detected? N3->N4 N5 Wet Suppression (No Dry Sweeping) N4->N5 YES N6 Anti-Static Weighing (Amber Glass) N4->N6 NO N8 Incineration / HazMat (Zero Drain Policy) N5->N8 N7 Closed-System Reconstitution N6->N7 N7->N8 Waste N9 Safe Execution N7->N9

Workflow for handling and spill response of N-Benzyl Ciprofloxacin Benzyl Ester.

References

  • PCCA. "Safety Data Sheet: Handling USP Reference Standards". Retrieved from[Link]

  • European Medicines Agency (EMA). "Fluoroquinolones - Special precautions for use". Retrieved from[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.